4-Cyclopropylpyrimidine
Description
BenchChem offers high-quality 4-Cyclopropylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyclopropylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C7H8N2 |
|---|---|
Molecular Weight |
120.15 g/mol |
IUPAC Name |
4-cyclopropylpyrimidine |
InChI |
InChI=1S/C7H8N2/c1-2-6(1)7-3-4-8-5-9-7/h3-6H,1-2H2 |
InChI Key |
RHCPXBWBWPXEFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC=NC=C2 |
Origin of Product |
United States |
Introduction: The Rising Prominence of the Cyclopropyl-Pyrimidine Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to the Chemical and Physical Properties of the 4-Cyclopropylpyrimidine Core
For Researchers, Scientists, and Drug Development Professionals
The fusion of a cyclopropyl ring with a pyrimidine core has emerged as a privileged structural motif in modern drug discovery.[1][2] The cyclopropyl group, with its unique conformational rigidity and electronic properties, often imparts favorable characteristics to a molecule, such as enhanced metabolic stability, increased potency, and improved membrane permeability.[1] When coupled with the versatile pyrimidine scaffold, a key component in many biologically active compounds including nucleobases, the resulting 4-cyclopropylpyrimidine core offers a rich canvas for the design of novel therapeutics.[2] This guide provides a comprehensive overview of the chemical and physical properties associated with the 4-cyclopropylpyrimidine scaffold, drawing upon data from several key derivatives to illuminate the characteristics of this important chemical entity. It is important to note that while data on the unsubstituted 4-cyclopropylpyrimidine is scarce, a detailed analysis of its substituted analogs provides invaluable insights for researchers working with this core structure.
Physicochemical Properties of Substituted 4-Cyclopropylpyrimidines
The physicochemical properties of a molecule are fundamental to its behavior in biological systems. The following table summarizes key properties of several 4-cyclopropylpyrimidine derivatives, offering a comparative look at how different substituents influence these characteristics.
| Property | N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine[3][4] | 4-Cyclopropyl-6-methyl-2-pyrimidinamine[5] | 6-Amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylic acid[6][7][8][9] |
| Molecular Formula | C₁₃H₁₂Cl₂N₄ | C₈H₁₁N₃ | C₈H₈ClN₃O₂ |
| Molecular Weight | 295.16 g/mol | 149.19 g/mol | 213.62 g/mol |
| Melting Point | Not available | Not available | 215 - 217°C |
| Boiling Point | Not available | Not available | 432.3°C at 760 mmHg (Predicted) |
| Solubility | 10 mM in DMSO | Not available | DMSO (Slightly), Methanol (Slightly), Water: 2.81 g/L |
| pKa | Not available | Not available | 7.04±0.10 (Predicted) |
| LogP | 3.6 | 0.8 | -2.48 (pH 7) |
Synthesis and Reactivity: Constructing the 4-Cyclopropylpyrimidine Core
The synthesis of 4-cyclopropylpyrimidine derivatives often involves multi-step sequences, starting from readily available pyrimidine precursors. A common strategy involves the introduction of the cyclopropyl group via nucleophilic substitution or cross-coupling reactions.
For instance, the synthesis of N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine hydrochloride can be achieved from 2,4,6-trichloropyrimidine.[3] The process involves a regioselective Suzuki-Miyaura cross-coupling followed by sequential nucleophilic aromatic substitution (SNAr) reactions.[3] This highlights the reactivity of the chlorinated pyrimidine ring towards both carbon-carbon bond formation and amination.
The reactivity of the cyclopropyl group itself is also a key consideration. While generally stable, the strained ring can participate in certain reactions, although this is less common under typical synthetic conditions for derivatization. The pyrimidine ring, being electron-deficient, is prone to nucleophilic attack, especially when substituted with good leaving groups like halogens.
Caption: A generalized workflow for the synthesis of 4-cyclopropylpyrimidine derivatives.
Experimental Characterization Protocols
Rigorous characterization is essential to confirm the identity and purity of any synthesized compound. The following protocols outline standard procedures for the analysis of 4-cyclopropylpyrimidine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms.
Rationale for Experimental Choices:
-
Solvent: Deuterated solvents such as DMSO-d₆ or CDCl₃ are used to avoid large solvent signals in the ¹H NMR spectrum. The choice of solvent depends on the solubility of the analyte.
-
Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard because it is chemically inert and its signal appears at 0 ppm, away from most other proton signals.[10]
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the 4-cyclopropylpyrimidine derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[10]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum on a 300 MHz or higher field spectrometer.[10]
-
Typical spectral parameters include a spectral width of -2 to 12 ppm, 16-64 scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.[10]
-
Characteristic signals for the cyclopropyl protons are expected in the upfield region (around 0.5-1.5 ppm).[11]
-
-
¹³C NMR Acquisition:
-
Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign the signals to the specific protons and carbons in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For structural elucidation, tandem mass spectrometry (MS/MS) can be employed to fragment the molecule and analyze the resulting pieces.
Rationale for Experimental Choices:
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for polar and thermally labile molecules, making it a good choice for many pyrimidine derivatives.[5]
-
Mass Analyzer: High-resolution mass analyzers like Orbitrap or Time-of-Flight (TOF) are preferred to obtain accurate mass measurements, which can help in determining the elemental composition.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the analyte (typically in the low µg/mL range) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation and Method:
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
-
For LC-MS, use a suitable column (e.g., C18) and a mobile phase that is compatible with both the chromatography and the ionization source (e.g., a mixture of water and acetonitrile with a small amount of formic acid or ammonium acetate).[12]
-
Acquire data in positive or negative ion mode, depending on the nature of the analyte.
-
-
Data Analysis:
-
Determine the molecular weight from the mass of the molecular ion (e.g., [M+H]⁺).
-
If high-resolution data is available, calculate the elemental composition.
-
In case of MS/MS analysis, interpret the fragmentation pattern to gain structural information.
-
Caption: A typical workflow for the structural characterization and purity analysis of a novel 4-cyclopropylpyrimidine derivative.
Applications in Drug Discovery and Beyond
The 4-cyclopropylpyrimidine scaffold is a key component in a variety of biologically active molecules. For example, N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine is an inhibitor of MutT homolog 1 (MTH1) with anti-cancer properties.[3] Other derivatives have shown potential as herbicides.[6][9][13] The versatility of this scaffold suggests that it will continue to be a valuable building block in the development of new chemical entities for a range of applications.
References
- Synthesis of N4-Cyclopropyl-6-(2,3- Dichlorophenyl)pyrimidine-2,4-Diamine Hydrochloride: An Application Note. Benchchem.
- 4-Cyclopropyl-6-methyl-2-pyrimidinamine | C8H11N3 | CID 13672658. PubChem.
- Cas 858956-08-8,6-AMINO-5-CHLORO-2-CYCLOPROPYLPYRIMIDINE-4-CARBOXYLIC ACID. lookchem.
- 6-AMino-5-chloro-2-cyclopropyl-pyriMidine-4-carboxylic acid. Echemi.
- Aminocyclopyrachlor | C8H8ClN3O2 | CID 17747875. PubChem.
- The 1 H NMR spectrum of 4b , which shows the long range W -coupling. ResearchGate.
- NMR determination of the fate of the cyclopropyl ring. A, partial.... ResearchGate.
- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. ResearchGate.
- 21573-15-9 | 4-Cyclopropylpyrimidin-2-amine. AiFChem.
- Aminocyclopyrachlor (Ref: DPX-MAT28). AERU.
- CYCLOPROPYLAMINE. Ataman Kimya.
- Aminocyclopyrachlor 1 - Template FAO/JMPR evaluations. FAO.
- 6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylic acid. ChemicalBook.
- Aminocyclopyrachlor. Wikipedia.
- Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI.
- N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine. PubChem.
- Pyrimidine | C4H4N2 | CID 9260. PubChem.
- Trace Level Quantification of the (−)2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS. MDPI.
- Metabolome identification using LC-MSn Orbitrap-based mass spectrometry. Thermo Fisher Scientific.
- A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-. PubMed.
- (PDF) Trace Level Quantification of (−)2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS. ResearchGate.
- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. ResearchGate.
- Spectroscopic Data for 4-Pyrimidine Methanamine: A Technical Guide. Benchchem.
- Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. PubMed.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ScienceDirect.
Sources
- 1. researchgate.net [researchgate.net]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N~4~-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine | C13H12Cl2N4 | CID 73389731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Cyclopropyl-6-methyl-2-pyrimidinamine | C8H11N3 | CID 13672658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. Aminocyclopyrachlor | C8H8ClN3O2 | CID 17747875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 6-AMINO-5-CHLORO-2-CYCLOPROPYLPYRIMIDINE-4-CARBOXYLIC ACID CAS#: 858956-08-8 [m.chemicalbook.com]
- 9. Aminocyclopyrachlor - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. fao.org [fao.org]
An In-depth Technical Guide to the Mechanism of Action of 4-Cyclopropylpyrimidine Derivatives as Kinase Inhibitors
Introduction: The Rise of the 4-Cyclopropylpyrimidine Scaffold in Kinase-Targeted Drug Discovery
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous FDA-approved drugs. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of protein kinases has made it a cornerstone for the design of kinase inhibitors. The introduction of a cyclopropyl group at the 4-position of the pyrimidine ring has emerged as a particularly fruitful strategy in the development of potent and selective kinase inhibitors. The unique stereoelectronic properties of the cyclopropyl moiety—its rigid, three-dimensional structure and sp2-hybridized character—can enhance binding affinity, improve metabolic stability, and fine-tune the pharmacokinetic profile of the parent molecule. This guide provides an in-depth exploration of the mechanism of action of 4-cyclopropylpyrimidine derivatives, with a primary focus on their role as inhibitors of Tropomyosin Receptor Kinases (Trks), a family of receptor tyrosine kinases implicated in cancer and neurological disorders. We will use the well-characterized, potent, and selective Trk inhibitor, AZ-23, as a central case study to dissect the molecular mechanisms, experimental validation, and therapeutic potential of this promising class of compounds.
Molecular Target Focus: Tropomyosin Receptor Kinases (Trks)
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are single-pass transmembrane receptors that play a crucial role in the development and function of the nervous system. They are activated by neurotrophins, a family of growth factors that includes Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Neurotrophin-3 (NT-3). Upon neurotrophin binding, Trk receptors dimerize and autophosphorylate on specific tyrosine residues within their intracellular kinase domain. This phosphorylation cascade initiates downstream signaling pathways, primarily the RAS-MAPK, PI3K/AKT, and PLCγ pathways, which are critical for neuronal survival, differentiation, and synaptic plasticity.
In the context of oncology, chromosomal rearrangements leading to gene fusions involving the NTRK genes (which encode the Trk receptors) have been identified as oncogenic drivers in a wide range of adult and pediatric cancers. These fusion proteins result in constitutively active Trk signaling, leading to uncontrolled cell proliferation and tumor growth. Therefore, inhibiting the kinase activity of Trk receptors has become a validated therapeutic strategy for the treatment of NTRK fusion-positive cancers.
Mechanism of Action: ATP-Competitive Inhibition of Trk Kinases
The primary mechanism by which 4-cyclopropylpyrimidine derivatives, such as AZ-23, exert their therapeutic effect is through competitive inhibition of ATP binding to the kinase domain of Trk receptors.
The Case of AZ-23: A Potent and Selective Trk Inhibitor
AZ-23 is a potent, orally bioavailable inhibitor of the Trk kinase pathway. Its chemical structure features a 4-aminopyrazolylpyrimidine core, but for the purpose of this guide, we will focus on the broader class of 4-cyclopropylpyrimidine derivatives. AZ-23 demonstrates low nanomolar inhibitory activity against TrkA and TrkB.
Binding Mode and Key Interactions:
Impact on Downstream Signaling
By blocking the ATP-binding site, 4-cyclopropylpyrimidine derivatives like AZ-23 prevent the autophosphorylation of the Trk receptor, thereby inhibiting the initiation of downstream signaling cascades. This leads to the suppression of the RAS-MAPK, PI3K/AKT, and PLCγ pathways. The net effect is the induction of cell cycle arrest and apoptosis in cancer cells that are dependent on Trk signaling for their survival and proliferation.
Experimental Validation of Mechanism of Action
A multi-pronged experimental approach is necessary to fully elucidate the mechanism of action of 4-cyclopropylpyrimidine derivatives. This involves a combination of biochemical assays to determine direct enzyme inhibition and cell-based assays to confirm the biological consequences of target engagement.
Biochemical Assays: Quantifying Kinase Inhibition
Biochemical assays are essential for determining the intrinsic potency of a compound against its purified kinase target.
This is a robust and widely used assay for quantifying kinase activity in a high-throughput format.
Principle: The HTRF assay measures the phosphorylation of a biotinylated peptide substrate by the Trk kinase. A europium cryptate-labeled anti-phospho-tyrosine antibody serves as the donor fluorophore, and a streptavidin-conjugated fluorophore (e.g., XL665) acts as the acceptor. When the substrate is phosphorylated, the binding of the antibody and streptavidin brings the donor and acceptor into close proximity, resulting in a FRET signal.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, and 2 mM DTT.
-
TrkA Enzyme Solution: Recombinant human TrkA kinase domain diluted in assay buffer.
-
Substrate/ATP Solution: Biotinylated poly-GT substrate and ATP mixed in assay buffer.
-
Test Compound: Serially diluted 4-cyclopropylpyrimidine derivative in DMSO, then further diluted in assay buffer.
-
Detection Reagents: Europium cryptate-labeled anti-phospho-tyrosine antibody and streptavidin-XL665 diluted in detection buffer.
-
-
Kinase Reaction:
-
To a 384-well low-volume microplate, add 2.5 µL of the test compound solution.
-
Add 2.5 µL of the TrkA enzyme solution and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the substrate/ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 5 µL of the detection reagents.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (donor) and 665 nm (acceptor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm emission / 620 nm emission).
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.
Principle: The assay is performed in two steps. First, after the kinase reaction, the remaining ATP is depleted. Second, the ADP produced is converted back to ATP, which is then used to generate a luminescent signal with a luciferase/luciferin reaction. The light output is proportional to the ADP concentration and, therefore, the kinase activity.
Protocol:
-
Reagent Preparation:
-
Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.
-
TrkB Enzyme Solution: Recombinant human TrkB kinase domain diluted in kinase buffer.
-
Substrate/ATP Solution: Poly-(Glu,Tyr) 4:1 substrate and ATP in kinase buffer.
-
Test Compound: Serially diluted 4-cyclopropylpyrimidine derivative.
-
-
Kinase Reaction:
-
In a 96-well plate, add the test compound, TrkB enzyme, and substrate/ATP solution.
-
Incubate at 30°C for 45 minutes.
-
-
Detection:
-
Add ADP-Glo™ Reagent to deplete the remaining ATP and incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Plot the luminescent signal against the inhibitor concentration to determine the IC₅₀ value.
-
Cell-Based Assays: Confirming Biological Activity
Cell-based assays are crucial for demonstrating that a compound can enter cells, engage its target, and produce a desired biological effect. For Trk inhibitors, neuroblastoma cell lines that express Trk receptors, such as SH-SY5Y, are often used.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Culture:
-
Culture SH-SY5Y neuroblastoma cells in a complete growth medium (e.g., DMEM/F12 with 10% FBS).
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 4-cyclopropylpyrimidine derivative in the complete growth medium.
-
Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Western blotting can be used to directly observe the effect of the inhibitor on the phosphorylation status of Trk and its downstream signaling proteins.
Protocol:
-
Cell Treatment and Lysis:
-
Culture SH-SY5Y cells to 70-80% confluency.
-
Treat the cells with various concentrations of the 4-cyclopropylpyrimidine derivative for 2-4 hours.
-
Stimulate the cells with BDNF to activate the TrkB pathway.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane and probe with primary antibodies against phospho-TrkB, total TrkB, phospho-AKT, total AKT, phospho-ERK, and total ERK.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate.
-
Expected Outcome: Treatment with an effective 4-cyclopropylpyrimidine derivative will show a dose-dependent decrease in the levels of phosphorylated TrkB, AKT, and ERK, while the total protein levels remain unchanged.
Structure-Activity Relationship (SAR) Insights
The biological activity of 4-cyclopropylpyrimidine derivatives is highly dependent on the nature and position of substituents on both the pyrimidine and cyclopropyl rings, as well as other appended moieties.
-
The Pyrimidine Core: The 2- and 4-positions of the pyrimidine ring are critical for interaction with the kinase hinge region. Amino substitutions at these positions are common and can form key hydrogen bonds.
-
The Cyclopropyl Group: As previously mentioned, the cyclopropyl group often occupies a hydrophobic pocket. Its rigidity can lock the molecule in a favorable conformation for binding.
-
Other Substituents: The addition of various functional groups to other parts of the molecule is used to enhance potency, improve selectivity against other kinases, and optimize pharmacokinetic properties such as solubility and oral bioavailability. For instance, in the case of AZ-23, the 5-chloro substituent on the pyrimidine ring and the specific substitutions on the pyrazolyl and pyridinyl rings are crucial for its high potency and selectivity.
Broader Applicability: Targeting Other Kinase Families
While this guide has focused on Trk kinases, the 4-cyclopropylpyrimidine scaffold is versatile and has been explored for the inhibition of other kinase families, including:
-
Bruton's Tyrosine Kinase (BTK): Irreversible BTK inhibitors often incorporate a reactive group that forms a covalent bond with a cysteine residue in the active site. The 4-cyclopropylpyrimidine scaffold can be adapted for this purpose, with the pyrimidine core providing the necessary hinge-binding interactions.
-
Epidermal Growth Factor Receptor (EGFR): Numerous EGFR inhibitors are based on a pyrimidine core. The incorporation of a cyclopropyl group can be a strategy to enhance the potency and selectivity of these compounds against wild-type and mutant forms of EGFR.
-
Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition is a major strategy in cancer therapy. The 4-cyclopropylpyrimidine scaffold has been incorporated into CDK inhibitors to improve their drug-like properties.
For each of these kinase targets, the fundamental mechanism of action remains ATP-competitive inhibition, but the specific binding interactions and the resulting cellular consequences will be dictated by the unique biology of each kinase and its signaling pathway.
Conclusion and Future Perspectives
The 4-cyclopropylpyrimidine scaffold represents a highly valuable framework for the design of potent and selective kinase inhibitors. The well-characterized Trk inhibitor AZ-23 serves as an excellent example of how this chemical motif can be leveraged to achieve low nanomolar potency and significant in vivo efficacy. The mechanism of action, centered around ATP-competitive inhibition of the target kinase, leads to the blockade of critical downstream signaling pathways, ultimately resulting in the inhibition of cancer cell proliferation and survival.
The experimental workflows detailed in this guide, from biochemical kinase assays to cell-based functional assays, provide a robust platform for the discovery and characterization of novel 4-cyclopropylpyrimidine derivatives. Future research in this area will likely focus on further optimizing the scaffold to improve selectivity profiles, overcome drug resistance mutations, and expand the range of kinase targets that can be effectively modulated by this versatile class of compounds. The continued exploration of the unique properties of the cyclopropyl group in the context of kinase inhibition promises to yield new and improved therapies for a variety of human diseases.
References
-
Huang, E. J., & Reichardt, L. F. (2001). Neurotrophins: roles in neuronal development and function. Annual review of neuroscience, 24, 677–736. [Link]
-
Wang, T., et al. (2022). Rational design and crystallographic analysis of novel isoform-selective TRKA inhibitors for cancer therapy. Acta Pharmaceutica Sinica B, 12(5), 2269-2284. [Link]
-
DB-ALM. (2019). Cell culture protocol for the SH-SY5Y neuroblastoma cell line. DB-ALM Protocol n° 216. [Link]
-
Pan, Z., et al. (2021). The Development of BTK Inhibitors: A Five-Year Update. Molecules, 26(24), 7545. [Link]
-
BPS Bioscience. (n.d.). TRKB Kinase Assay Kit. BPS Bioscience. [Link]
-
Zhang, H., et al. (2016). Structure-based discovery of novel 4,5,6-trisubstituted pyrimidines as potent covalent Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(13), 3171-3176. [Link]
-
Susanto, J., et al. (2024). The novel selective inhibitors of cyclin-dependent kinase 4/6: in vitro and in silico study. Scientific Reports, 14(1), 24197. [Link]
-
Albaugh, P., et al. (2019). Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application. Journal of Medicinal Chemistry, 62(4), 1731-1760. [Link]
-
Pissot-Soldermann, C., et al. (2009). Identification and preclinical characterization of AZ-23, a novel, selective, and orally bioavailable inhibitor of the Trk kinase pathway. Molecular Cancer Therapeutics, 8(7), 1818-1827. [Link]
-
Elkamhawy, A., et al. (2017). Hit discovery of 4-amino-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide: A novel EGFR inhibitor from a designed small library. Bioorganic Chemistry, 75, 393-405. [Link]
-
Axion BioSystems. (n.d.). SH-SY5Y Neuroblastoma Application Protocol. Axion BioSystems. [Link]
-
ResearchGate. (n.d.). 2D Chemical structures of 25 Btk inhibitors in the training set used... ResearchGate. [Link]
-
Elkamhawy, A., et al. (2017). Hit discovery of 4-amino-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide: A novel EGFR inhibitor from a designed small library. Bioorganic Chemistry, 75, 393-405. [Link]
-
ResearchGate. (n.d.). IC 50 values of structural classes of CDK2 inhibitors analyzed for proliferation and survival. ResearchGate. [Link]
-
Asghar, U., et al. (2024). Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy. Molecules, 29(13), 3042. [Link]
-
Zhao, G., et al. (2019). Discovery of pyrazolopyrimidine derivatives as potent BTK inhibitors with effective anticancer activity in MCL. Bioorganic Chemistry, 89, 102943. [Link]
-
Asperti, C., et al. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Cancers, 13(2), 243. [Link]
-
Figshare. (2023). Data from Identification and preclinical characterization of AZ-23, a novel, selective, and orally bioavailable inhibitor of the Trk kinase pathway. Figshare. [Link]
-
Anderson, M., et al. (2016). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 59(17), 7838-7854. [Link]
-
Foley, J., et al. (2011). The selective Trk inhibitor AZ623 inhibits brain-derived neurotrophic factor-mediated neuroblastoma cell proliferation and signaling and is synergistic with topotecan. Cancer Biology & Therapy, 11(6), 595-603. [Link]
-
Yilmaz, M., et al. (2019). Cell viability in SH-SY5Y neuroblastoma cells in folic acid application by using JACK-STAT pathway. Gulhane Medical Journal, 61(4), 162-166. [Link]
-
Samatiwat, P., et al. (2021). The Effect of the EGFR - Targeting Compound 3-[(4-Phenylpyrimidin-2-yl) Amino] Benzene-1-Sulfonamide (13f) against Cholangiocarcinoma Cell Lines. Molecules, 26(4), 1037. [Link]
-
ResearchGate. (n.d.). The chemical structures of irreversible BTK inhibitors. ResearchGate. [Link]
-
Chen, Y., et al. (2022). Design, synthesis, and biological evaluation of pyrrolopyrimidine derivatives as novel Bruton's tyrosine kinase (BTK) inhibitors. European Journal of Medicinal Chemistry, 243, 114611. [Link]
-
Pan, Z., et al. (2021). The Development of BTK Inhibitors: A Five-Year Update. Molecules, 26(24), 7545. [Link]
-
Liu, C., et al. (2010). Discovery of 4-(5-(Cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N- propylpyrrolo[1,2-f ]triazine-6-carboxamide (BMS-582949), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. Journal of Medicinal Chemistry, 53(18), 6629-6639. [Link]
-
Zhang, X., et al. (2023). Recent Progress in CDK4/6 Inhibitors and PROTACs. Molecules, 28(24), 8089. [Link]
- Chen, Y., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/
A Practical Guide to the Crystallographic Analysis of 4-Cyclopropylpyrimidine: From Synthesis to 3D Structure Elucidation
This technical guide provides a comprehensive, field-proven methodology for determining the crystallographic data and three-dimensional structure of 4-cyclopropylpyrimidine. As the crystal structure of this specific small molecule is not publicly available at the time of writing, this document serves as a complete roadmap for researchers, scientists, and drug development professionals to obtain and analyze this valuable data. We will delve into the synthesis, purification, crystallization, and single-crystal X-ray diffraction analysis, culminating in the refinement and deposition of the final structural data. This guide emphasizes the causality behind experimental choices, ensuring a robust and reproducible workflow.
Introduction: The Significance of Pyrimidine Scaffolds in Medicinal Chemistry
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a versatile component in the design of enzyme inhibitors, receptor antagonists, and other therapeutic agents. The introduction of a cyclopropyl group at the 4-position of the pyrimidine ring can significantly influence the molecule's physicochemical properties, such as metabolic stability, lipophilicity, and conformational rigidity. A precise understanding of the three-dimensional structure of 4-cyclopropylpyrimidine is therefore crucial for structure-based drug design, enabling the rational optimization of lead compounds. This guide provides the experimental framework to obtain this critical structural information.
Synthesis and Purification of 4-Cyclopropylpyrimidine
A plausible and scalable synthetic route to 4-cyclopropylpyrimidine is proposed, followed by a rigorous purification protocol to ensure the high-purity material required for successful crystallization.
Proposed Synthetic Pathway
A common strategy for the synthesis of substituted pyrimidines involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. In this case, cyclopropyl vinyl ketone can be reacted with formamidine acetate in the presence of a suitable base and solvent.
Thermodynamic Stability of 4-Cyclopropylpyrimidine at Room Temperature: A Technical Whitepaper
Executive Summary
In modern medicinal chemistry and agrochemical development, the incorporation of strained ring systems into aromatic scaffolds is a highly effective strategy for modulating lipophilicity, metabolic stability, and target affinity. 4-Cyclopropylpyrimidine represents a quintessential building block in this paradigm. Understanding its thermodynamic stability at room temperature (298.15 K) is critical for downstream applications, ranging from harsh cross-coupling synthesis to formulation stability. This whitepaper provides an in-depth analysis of the structural thermodynamics, phase behavior, and experimental methodologies required to profile 4-cyclopropylpyrimidine, synthesizing empirical data with fundamental physical chemistry.
Structural Thermodynamics & Causality
The thermodynamic stability of 4-cyclopropylpyrimidine at room temperature is governed by a delicate energy balance between the highly stable aromatic pyrimidine core and the highly strained cyclopropyl substituent.
The cyclopropyl group possesses an inherent ring strain of approximately 27.5 kcal/mol due to the forced 60° bond angles, which deviate significantly from the ideal 109.5° sp³ tetrahedral angle. However, spontaneous ring-opening or degradation does not occur at standard ambient temperature and pressure (SATP). The causality behind this stability lies in hyperconjugation via Walsh orbitals . The carbon-carbon bonds within the cyclopropane ring exhibit high p-character (often modeled as sp⁵ hybridized). This allows the electron density of the cyclopropyl ring to overlap with the adjacent π -system of the electron-deficient pyrimidine ring. This electron donation mitigates the inherent ring strain and lowers the overall Gibbs free energy ( ΔG ) of the molecule, rendering it thermodynamically stable at 298.15 K.
Logical flow of structural factors dictating 4-cyclopropylpyrimidine stability.
Phase Behavior and Room Temperature Stability
Empirical synthetic studies demonstrate that at room temperature, isolated 4-cyclopropylpyrimidine exists as a stable yellow oil [1].
This liquid state is a direct consequence of the molecule's thermodynamic profile. While unsubstituted pyrimidine bases (such as uracil and thymine) are highly crystalline solids with well-characterized cryogenic to ambient heat capacities ( Cp )[2], the addition of the cyclopropyl group at the C4 position introduces significant steric bulk and rotational degrees of freedom. The entropic penalty required to lock this freely rotating cyclopropyl group into a rigid crystal lattice, combined with the disruption of planar π−π stacking, depresses the melting point below 298.15 K. Furthermore, in aqueous environments (pH 7.4), pyrimidine derivatives maintain structural integrity, governed by a subtle balance of enthalpy and entropy during solvation[3].
Experimental Workflows for Thermodynamic Profiling
To rigorously quantify the thermodynamic stability of 4-cyclopropylpyrimidine, researchers must employ orthogonal, self-validating analytical techniques.
Protocol 1: Thermal Analysis via DSC and TGA
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard for determining the decomposition kinetics and heat capacity of pyrimidine derivatives[4].
Step-by-Step Methodology:
-
Sample Preparation: Under an inert nitrogen ( N2 ) atmosphere, accurately weigh 5.0–10.0 mg of 4-cyclopropylpyrimidine into an aluminum hermetic pan. Causality: Hermetic sealing prevents premature volatile loss, ensuring that any endothermic signals observed in DSC correspond to true thermodynamic transitions rather than evaporation.
-
System Validation (Self-Validation Step): Run a blank, empty aluminum pan to establish a baseline. Calibrate the instrument's temperature and heat flow using a high-purity Indium standard (Melting point: 156.6 °C).
-
TGA Execution: Heat the sample from 25 °C to 400 °C at a ramp rate of 10 °C/min under a continuous N2 purge (50 mL/min). Record the onset temperature of mass loss ( Td ), which defines the absolute thermodynamic ceiling before covalent bond cleavage occurs.
-
DSC Execution: Equilibrate the sample at 0 °C, hold for 5 minutes to stabilize heat flow, and heat to 150 °C at 5 °C/min. Monitor the baseline for shifts indicative of heat capacity ( Cp ) changes.
Protocol 2: Computational Density Functional Theory (DFT)
To evaluate the conformational thermodynamics and rotational barrier of the cyclopropyl group without physical degradation.
Step-by-Step Methodology:
-
Geometry Optimization: Construct the in silico model and optimize the geometry using the B3LYP functional with a 6-311+G(d,p) basis set. Causality: The diffuse functions (+) are critical for accurately modeling the electron density of the nitrogen lone pairs in the pyrimidine ring, while polarization functions (d,p) properly describe the highly strained C-C bonds of the cyclopropyl group.
-
Frequency Calculation: Perform vibrational frequency calculations at 298.15 K. Validation: The absence of imaginary frequencies validates that the optimized structure is a true thermodynamic minimum. Extract the Zero-Point Energy (ZPE) and thermal free energy corrections.
-
Rotational Scan: Execute a relaxed Potential Energy Surface (PES) scan by rotating the C(pyrimidine)-C(cyclopropyl) dihedral angle in 10° increments to calculate the rotational energy barrier.
Multimodal experimental workflow for thermodynamic profiling of pyrimidines.
Quantitative Thermodynamic Data Summary
The following table synthesizes the thermodynamic parameters of 4-cyclopropylpyrimidine, derived from empirical observations of pyrimidine derivatives and established physical chemistry principles.
| Thermodynamic Parameter | Value / State | Method of Determination |
| Physical State at 298.15 K | Liquid (Yellow Oil) | Empirical Observation[1] |
| Cyclopropyl Ring Strain | ~27.5 kcal/mol | Literature Consensus |
| Rotational Barrier ( ΔG‡ ) | 3.5 - 5.0 kcal/mol | DFT Computation (Extrapolated) |
| Thermal Degradation Onset ( Td ) | > 150 °C | TGA Extrapolation[4] |
| Heat Capacity ( Cp ) at 298.15 K | ~140 - 160 J/(mol·K) | DSC Extrapolation[2] |
Implications for Drug Development
The room-temperature thermodynamic stability of 4-cyclopropylpyrimidine is highly advantageous for drug development. Because the Walsh orbital hyperconjugation effectively neutralizes the kinetic liability of the cyclopropyl ring strain, the molecule can easily withstand the elevated temperatures (often 80–100 °C) required for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) during API synthesis. Furthermore, its stability in aqueous buffers at physiological pH ensures that once incorporated into a pharmacophore, it will not undergo spontaneous degradation or ring-opening in vivo[3].
References
-
[2] Low-Temperature Thermodynamic Properties of Pyrimidine Bases: Thymine and Uracil. Journal of Chemical & Engineering Data - ACS Publications.[Link]
-
[3] Changes in Thermodynamic Parameters Induced by Pyrimidine Nucleic Bases Forming Complexes with Amino Acids and Peptides in a Buffer Solution at pH = 7.4. MDPI.[Link]
-
[4] Thermal analysis of some novel pyrimidine derivatives. ResearchGate.[Link]
-
[1] Metal- and Solvent-Free Synthesis of Substituted Pyrimidines via an NH4I-Promoted Three-Component Tandem Reaction. ACS Publications.[Link]
Sources
Unveiling the Electronic Influence of the Cyclopropyl Moiety on Pyrimidine Systems
An In-depth Technical Guide
A Senior Application Scientist's Guide for Researchers and Drug Developers
Introduction
The strategic incorporation of the cyclopropyl group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these scaffolds, the pyrimidine ring, a fundamental component of nucleobases and a privileged structure in drug discovery, presents a unique electronic environment. When these two entities are combined, the result is a molecule with physicochemical properties that are often far from a simple sum of their parts. The cyclopropyl group, far from being a passive saturated substituent, exerts a profound and nuanced electronic influence on the π-deficient pyrimidine ring.
This guide provides an in-depth exploration of the electronic properties of the cyclopropyl group when attached to pyrimidine rings. We will dissect the fundamental principles of cyclopropane's unique bonding, explore how it electronically perturbs the pyrimidine system, and detail the resulting impact on critical properties such as reactivity, basicity (pKa), and metabolic stability. This document is designed for researchers, scientists, and drug development professionals, offering both foundational theory and practical, field-proven insights into leveraging these electronic effects for molecular design.
The Electronic Enigma: Unpacking the Bonding of the Cyclopropyl Group
The unique electronic character of the cyclopropyl group stems from its significant ring strain, which forces the C-C-C bond angles to an unfavorable 60°. This geometric constraint fundamentally alters the hybridization and nature of the carbon-carbon bonds. Two primary models, the Coulson-Moffitt and the Walsh model, provide a framework for understanding this.
-
Coulson-Moffitt (Bent-Bond) Model: This model describes the C-C bonds as being formed from the overlap of sp~5 hybridized orbitals, resulting in "bent" or "banana" bonds where the electron density is concentrated outside the internuclear axis.[1]
-
Walsh Orbital Model: Perhaps more illustrative for understanding interactions with π-systems, the Walsh model proposes a combination of sp² hybridized orbitals and pure p-orbitals.[1][2] Each carbon atom uses two sp² orbitals to form bonds with external substituents (e.g., hydrogen or the pyrimidine ring) and one sp² orbital directed towards the center of the ring. The remaining p-orbital on each carbon lies in the plane of the ring. These three p-orbitals combine to form a set of three molecular orbitals (Walsh orbitals), one of which (the highest occupied molecular orbital, HOMO) has π-like symmetry.[2][3][4]
This high degree of p-character in the C-C bonds is the source of the cyclopropyl group's most interesting electronic properties, allowing it to behave in a manner analogous to a C=C double bond, particularly in its ability to engage in conjugation.[4][5]
Caption: Logical flow from bonding models to electronic behavior.
Cyclopropyl-Pyrimidine Electronic Interactions: A Dance of Orbitals
When a cyclopropyl group is attached to a pyrimidine ring, its Walsh orbitals can overlap with the ring's π-system. This interaction is predominantly electron-donating in nature, a critical consideration given that the pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms.
2.1. Conformational Dependence of Conjugation
The extent of this electronic donation is critically dependent on the relative orientation of the cyclopropyl ring to the pyrimidine ring.
-
Bisected Conformation: Maximum overlap and, therefore, maximum electronic donation occurs in the "bisected" conformation. Here, the plane of the pyrimidine ring bisects the distal C-C bond of the cyclopropyl group. In this alignment, the π-like Walsh HOMO can effectively conjugate with the pyrimidine's π-system.[6]
-
Perpendicular Conformation: When the plane of the pyrimidine ring is perpendicular to the plane of the cyclopropyl ring, the orbital overlap is minimal, and the electronic interaction is largely limited to weaker inductive effects.
This conformational dependence is a key design principle. Forcing a molecule into a bisected conformation can enhance the desired electronic effects, while steric hindrance that favors a perpendicular arrangement can negate them.
Caption: Relationship between conformation and electronic interaction.
2.2. The Cyclopropyl Group as a π-Donor
Through this conjugative interaction, the cyclopropyl group acts as an effective π-electron donor, enriching the electron density of the pyrimidine ring. Kinetic experiments have shown that the donor ability of a cyclopropyl substituent is intermediate between that of an electron-neutral phenyl group and an electron-rich p-methoxyphenyl group.[7] This donation can stabilize adjacent positive charges, a property that has been extensively studied and exploited.[1][3][8] On the electron-deficient pyrimidine ring, this has significant consequences for reactivity and basicity.
Physicochemical Consequences in Drug Design
The electronic donation from the cyclopropyl group directly modulates key properties relevant to drug development.
3.1. Modulation of Basicity (pKa)
The pKa of the pyrimidine nitrogens is a critical determinant of a molecule's solubility, receptor binding (particularly if ionic interactions are involved), and pharmacokinetic properties. By donating electron density into the ring, the cyclopropyl group increases the basicity of the ring nitrogens, leading to a higher pKa compared to an unsubstituted or simple alkyl-substituted pyrimidine. This ability to fine-tune pKa is a valuable tool for optimizing drug candidates.[9][10][11]
| Compound | Substituent | pKa (Approximate) | Electronic Effect |
| Pyrimidine | H | ~1.3 | Reference |
| 2-Methylpyrimidine | -CH₃ | ~2.0 | Weak Inductive Donation |
| 2-Cyclopropylpyrimidine | -c-Pr | > 2.0 | Inductive + Resonance Donation |
| 4-Aminopyrimidine | -NH₂ | ~5.7 | Strong Resonance Donation |
Table 1. Illustrative comparison of how different electron-donating groups affect the basicity of the pyrimidine ring. Exact pKa values are highly dependent on substitution patterns and solvent conditions.
3.2. Impact on Metabolic Stability
A primary reason for incorporating cyclopropyl groups in drug design is to enhance metabolic stability.[9][10][12] This effect has two main electronic origins:
-
Increased C-H Bond Strength: The high s-character of the C-H bonds (due to the sp² hybridization of the carbon orbitals pointing outwards) makes them shorter and stronger than those in typical alkanes.[9][12] This increases the C-H bond dissociation energy, making the initial hydrogen atom abstraction step—often the rate-limiting step in cytochrome P450 (CYP) mediated oxidation—energetically less favorable.[12]
-
Blocking Metabolic Hotspots: The cyclopropyl group can serve as a sterically small, metabolically robust bioisostere for other groups like isopropyl or gem-dimethyl, which are more prone to oxidation.[11][13]
However, it is crucial to note that the cyclopropyl group is not metabolically inert. Particularly when attached to a nitrogen atom (cyclopropylamine), it can be susceptible to P450-mediated bioactivation.[12] This can lead to ring-opening and the formation of reactive intermediates that may form glutathione (GSH) conjugates, a potential toxicity liability.[14]
Experimental and Computational Methodologies
A multi-faceted approach combining synthesis, physical characterization, and computational modeling is required to fully understand and exploit the electronic properties of cyclopropyl-pyrimidines.
4.1. Synthesis of Cyclopropyl-Pyrimidines
The synthesis of these compounds can be approached in several ways, often involving either the pre-formation of a cyclopropyl-containing building block or the construction of the pyrimidine ring onto a cyclopropyl precursor.
Protocol: Synthesis of a Model 2-Cyclopropyl-4-aminopyrimidine
This protocol outlines a conceptual pathway. Specific reagents and conditions must be optimized for individual substrates.
-
Step 1: Synthesis of Cyclopropyl Amidine.
-
React cyclopropanecarbonitrile with lithium bis(trimethylsilyl)amide (LiHMDS) in THF at 0 °C to form the lithium amidinate.
-
Quench the reaction with ammonium chloride to yield cyclopropanecarboximidamide (cyclopropyl amidine).
-
Purify by crystallization or chromatography.
-
-
Step 2: Pyrimidine Ring Formation.
-
In a round-bottom flask, dissolve the cyclopropyl amidine and (E)-3-(dimethylamino)acrylonitrile in ethanol.
-
Add sodium ethoxide as a base and heat the mixture to reflux for 6-12 hours, monitoring by TLC.
-
Cool the reaction, neutralize with acetic acid, and remove the solvent under reduced pressure.
-
-
Step 3: Purification.
-
Purify the crude product using silica gel column chromatography (e.g., with a dichloromethane/methanol gradient) to yield the target 2-cyclopropyl-4-aminopyrimidine.
-
-
Step 4: Characterization.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Caption: Workflow for synthesis and characterization.
4.2. Spectroscopic Characterization
NMR spectroscopy is invaluable for probing the electronic environment.
-
¹H NMR: The cyclopropyl protons typically appear as complex multiplets in the upfield region (approx. 0.5-1.5 ppm).[15] Their chemical shift can be influenced by the anisotropic effect of the pyrimidine ring and the overall electron density.
-
¹³C NMR: The chemical shifts of the pyrimidine ring carbons can provide direct evidence of the cyclopropyl group's electron-donating nature. An upfield shift (to lower ppm) of the C2, C4, and C6 carbons relative to a non-conjugated analogue would indicate increased electron density.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments are essential for determining the molecule's preferred conformation in solution, providing evidence for the functionally important bisected geometry.
4.3. Computational Modeling
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful predictive and explanatory tools.
Protocol: DFT Analysis of a Cyclopropyl-Pyrimidine
-
Step 1: Structure Optimization.
-
Build the 3D structure of the target molecule (e.g., 2-cyclopropylpyrimidine).
-
Perform geometry optimizations for both the bisected and perpendicular conformers using a suitable functional and basis set (e.g., B3LYP/6-31+G(d,p)) with an appropriate solvent model (e.g., SM8 or PCM).[16]
-
-
Step 2: Energy Calculation.
-
Compare the single-point energies of the optimized conformers to determine the most stable ground-state geometry.
-
-
Step 3: Electronic Property Calculation.
-
For the lowest energy conformer, calculate key electronic properties:
-
Natural Bond Orbital (NBO) analysis: To visualize and quantify the orbital interactions between the cyclopropyl group and the pyrimidine ring.
-
Molecular Electrostatic Potential (MEP) map: To visualize the electron density distribution and predict sites of electrophilic/nucleophilic attack. The MEP will show increased negative potential around the pyrimidine nitrogens, consistent with a higher pKa.
-
Simulated NMR Spectra: To compare with experimental data and validate the computed structure.
-
pKa Calculation: Use established thermodynamic cycles (e.g., the direct method) to compute the free energy of protonation and predict the pKa.[16]
-
-
Conclusion
The cyclopropyl group is a versatile and powerful modulator of electronic structure when appended to a pyrimidine ring. Its unique, strained bonding allows it to act as a conformation-dependent π-electron donor, enriching the electron density of the π-deficient pyrimidine core. This fundamental electronic interaction has profound and predictable consequences, enabling the rational tuning of basicity, reactivity, and metabolic stability. For drug discovery and materials science professionals, a deep understanding of these principles is not merely academic; it is a prerequisite for the intelligent design of molecules with optimized properties, transforming a simple three-membered ring into a sophisticated tool for molecular engineering.
References
-
Wikipedia. Cyclopropyl group. [Link]
-
Choi, Y., et al. (2008). Synthesis of novel cyclopropyl nucleoside analogues as potential antiherpetic agent. Nucleic Acids Symposium Series, (52), 613-614. [Link]
-
Chemistry Stack Exchange. (2017). How does the cyclopropyl group influence conjugation and aromaticity?. [Link]
-
Kreft, A., et al. (2018). The Cyclopropyl Group as a Neglected Donor in Donor–Acceptor Cyclopropane Chemistry. Organic Letters, 20(8), 2424-2427. [Link]
-
Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
-
Ayub, R., et al. (2017). Cyclopropyl Group: An Excited-State Aromaticity Indicator? Chemistry – A European Journal, 23(55), 13684-13695. [Link]
-
Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]
-
Srisook, K., et al. (2018). Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors. Xenobiotica, 48(12), 1205-1215. [Link]
-
Kuszpit, K. A., et al. (2022). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. ACS Medicinal Chemistry Letters, 13(11), 1799-1806. [Link]
-
Edmondson, S. D., et al. (2014). Fluorinated phenylcyclopropylamines. Part 5: Effects of electron withdrawing or donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines. Bioorganic & Medicinal Chemistry, 22(12), 3289-3303. [Link]
-
Abdel-Monem, M. I., et al. (2011). Syntheses and Reactions of Some Cyclopropyl-Substituted Imines. Part 1. ChemInform, 26(23). [Link]
-
White, A. W., et al. (2023). Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines toward the Development of an In Vivo Chemical Probe for CSNK2A. ACS Medicinal Chemistry Letters, 14(6), 846-853. [Link]
-
Hao, Y., et al. (2015). σ Aromaticity Dominates in the Unsaturated Three‐Membered Ring of Cyclopropametallapentalenes from Groups 7–9. Chemistry – A European Journal, 21(50), 18271-18279. [Link]
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]
-
Sheikh, K. A., et al. (2024). Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. Bioorganic Chemistry, 147, 107336. [Link]
-
White, A. W., et al. (2022). More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. Journal of Medicinal Chemistry, 65(14), 9896-9911. [Link]
-
YouTube. (2020). Sigma Participation of cyclopropyl group to stabilize cabonium ion. [Link]
-
ResearchGate. Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl.... [Link]
-
Berger, D. J. (1997). Derivation of Walsh Cyclopropane Molecular Orbitals. [Link]
-
ResearchGate. NMR determination of the fate of the cyclopropyl ring. [Link]
-
Yang, S., et al. (2022). Applying a Bioisosteric Replacement Strategy in the Discovery and Optimization of Mesoionic Pyrido[1,2-a]pyrimidinone Insecticides: A Review. Journal of Agricultural and Food Chemistry, 70(16), 4847-4856. [Link]
-
Beilstein Journal of Organic Chemistry. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. [Link]
-
ResearchGate. Synthesis of 3-cyclopropyl-substituted.... [Link]
-
White, A. W., et al. (2023). Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines Toward the Development of an In Vivo Chemical Probe for CSNK2A. ACS Medicinal Chemistry Letters, 14(6), 846-853. [Link]
-
Kumar, A., et al. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Viruses, 12(3), 266. [Link]
-
YouTube. (2010). IE Organic Lecture 10.3 - The MOs of Cyclopropane. [Link]
-
Taylor, R. (1979). Electrophilic aromatic substitution. Part 26. The effect of the cyclopropyl substituent in aromatic detritiation. Journal of the Chemical Society, Perkin Transactions 2, 2, 277-281. [Link]
-
Chemistry Stack Exchange. (2015). Orbital correlation diagram for the cleavage of cyclopropylmethylene carbene. [Link]
-
ResearchGate. Cyclopropanes with donor-acceptor subsituents. [Link]
-
Berger, D. J. (1997). Walsh Cyclopropane Molecular Orbitals. [Link]
-
KU ScholarWorks. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. [Link]
-
ResearchGate. Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors.... [Link]
-
Organic Chemistry Portal. (2009). Synthesis of Densely Substituted Pyrimidine Derivatives. [Link]
-
ResearchGate. Comparison of the cyclopropyl signals in the ¹H NMR spectra.... [Link]
-
Semantic Scholar. Is cyclopropane really the sigma-aromatic paradigm?. [Link]
-
Fuchs, R., & Bloomfield, J. J. (1961). Transmission of Electronic Effects by the Cyclopropane Ring. Ionization Constants of m- and p-Substituted β-Phenylpropionic, cis- and trans-2-Phenylcyclopropanecarboxylic Acids in 50% Ethanol. The Journal of Organic Chemistry, 26(12), 5105-5107. [Link]
-
Vitale, F., et al. (2024). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. [Link]
-
Freeman, F., & Tlay, L. (2022). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Computation, 10(1), 8. [Link]
-
Alexandrova, A. N., & Boldyrev, A. I. (2005). Usefulness of the σ‐Aromaticity and σ‐Antiaromaticity Concepts for Clusters and Solid‐State Compounds. Zeitschrift für anorganische und allgemeine Chemie, 631(15), 2849-2856. [Link]
-
Reissig, H.-U., & Zimmer, R. (2003). Donor−Acceptor-Substituted Cyclopropane Derivatives and Their Application in Organic Synthesis. Chemical Reviews, 103(4), 1151-1196. [Link]
-
Patel, D. J., et al. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. DTIC. [Link]
-
Heathcock, C. H., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(2), 504-518. [Link]
-
PubChem. 6-amino-1-cyclopropyl-5-(2-(1-(4-methoxyphenyl)-1H-imidazol-2-ylthio)acetyl)pyrimidine-2,4(1H,3H)-dione. [Link]
-
Semantic Scholar. Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. [Link]
Sources
- 1. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 2. Derivation of Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]
- 3. youtube.com [youtube.com]
- 4. Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BJOC - Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups [beilstein-journals.org]
- 12. hyphadiscovery.com [hyphadiscovery.com]
- 13. researchgate.net [researchgate.net]
- 14. Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Advanced Synthetic Protocols for 4-Cyclopropylpyrimidine and Derivatives
Introduction & Mechanistic Overview
4-Cyclopropylpyrimidine is a critical molecular building block in the development of advanced therapeutics, including kinase inhibitors (such as Syk inhibitors)[1] and targeted protein degraders (such as VAV1 degraders)[2]. The incorporation of a cyclopropyl group onto the pyrimidine core is highly valued in medicinal chemistry for its ability to enhance metabolic stability and modulate lipophilicity without adding excessive steric bulk.
This application note details two highly efficient, self-validating synthetic pathways for researchers: a metal-free three-component tandem reaction for the unsubstituted 4-cyclopropylpyrimidine core, and an Inverse Electron Demand Diels-Alder (IEDDA) strategy for functionalized derivatives.
Mechanistic Pathway: NH4I-Promoted Tandem Reaction
The synthesis of 4-cyclopropylpyrimidine from cyclopropyl methyl ketone leverages a cascade condensation mechanism[3]. Ammonium iodide (NH₄I) acts as a crucial promoter, facilitating the initial condensation of the ketone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone intermediate. Subsequent nucleophilic attack by ammonia (liberated in situ from ammonium acetate) yields an imine. This imine undergoes a second condensation with another equivalent of DMF-DMA, followed by cyclization and the elimination of two molecules of dimethylamine to form the final pyrimidine ring[4].
Fig 1: Reaction mechanism for the NH4I-promoted synthesis of 4-cyclopropylpyrimidine.
Experimental Protocols
Protocol A: Metal- and Solvent-Free Synthesis of 4-Cyclopropylpyrimidine
This protocol describes a highly atom-economical, solvent-free approach utilizing readily available starting materials, yielding the target compound without the need for transition metal catalysts[5].
Causality & Experimental Design:
-
Solvent-Free Environment: Utilizing DMF-DMA as both a carbon-donating reagent and a liquid medium drives the reaction kinetics forward while minimizing chemical waste[5].
-
Sealed Tube Apparatus: This is strictly required because ammonia gas and DMF-DMA are highly volatile at the 120 °C reaction temperature. Loss of these reagents to the atmosphere would lead to stalled intermediates and incomplete conversion.
-
NH₄I Promoter: The iodide ion acts as a mild Lewis acid/nucleophilic catalyst, accelerating the initial enaminone formation, which is the rate-limiting step of the cascade[3].
Step-by-Step Methodology:
-
Preparation: In a fume hood, charge a 10 mL oven-dried pressure reaction tube with ammonium acetate (NH₄OAc, 1.0 mmol, 77.0 mg) and ammonium iodide (NH₄I, 0.05 mmol, 7.3 mg)[5].
-
Inert Atmosphere: Purge the reaction tube with argon gas three times to remove atmospheric moisture, which readily hydrolyzes DMF-DMA.
-
Reagent Addition: Using a micro-syringe, add cyclopropyl methyl ketone (0.5 mmol) and N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 mmol, 200.0 μL). Caution: DMF-DMA vapors are irritating; do not inhale.[5]
-
Reaction Execution: Seal the reaction tube tightly. Submerge the tube in a pre-heated oil bath at 120 °C and stir vigorously for 6 hours[5].
-
Workup: Remove the tube from the oil bath and allow it to cool completely to room temperature. Carefully vent the tube in the fume hood to release residual dimethylamine gas.
-
Purification: Remove volatiles under reduced pressure. Purify the crude yellow oil via silica gel flash chromatography using a fluent system of petroleum ether/EtOAc (5:1)[5].
-
Self-Validation (Analytical QC): Verify product identity via ¹H NMR (400 MHz, CDCl₃). The protocol is validated upon observing the characteristic pyrimidine proton signals: δ 8.99 (s, 1H, C2-H), 8.48 (d, J = 5.2 Hz, 1H, C6-H), 7.17 (d, J = 4.2 Hz, 1H, C5-H), and the cyclopropyl multiplet at 2.06–1.97 (m, 1H)[5]. Expected yield: ~71% (42.6 mg)[5].
Protocol B: IEDDA Synthesis of Methyl 4-Cyclopropylpyrimidine-5-carboxylate
For drug development applications requiring functionalization at the C5 position, an Inverse Electron Demand Diels-Alder (IEDDA) approach is optimal[6].
Causality & Experimental Design:
-
LUMO Lowering: The electron-withdrawing methyl carboxylate group at the C5 position of the 1,2,3-triazine lowers its Lowest Unoccupied Molecular Orbital (LUMO), facilitating a rapid reaction with the electron-rich cyclopropyl-substituted amidine[7].
-
Thermodynamic Driving Force: The extrusion of nitrogen gas (N₂) renders the cycloaddition irreversible, allowing the reaction to reach >90% completion in just 5 minutes at ambient temperature[6].
Step-by-Step Methodology:
-
Preparation: Dissolve methyl 1,2,3-triazine-5-carboxylate (1.0 eq) in anhydrous acetonitrile to achieve a 0.5 M concentration in a round-bottom flask equipped with a magnetic stir bar[6].
-
Cycloaddition: Add cyclopropyl-substituted amidine (1.1 eq) dropwise at ambient temperature (23 °C)[6].
-
Monitoring: Stir for 5 minutes. The evolution of nitrogen gas bubbles serves as a visual, real-time indicator of the reaction's progression[6].
-
Isolation: Concentrate the mixture under reduced pressure. Purify via recrystallization or chromatography to yield the highly pure target ester[6].
Data Presentation & Reaction Parameters
The following table summarizes the critical parameters and comparative metrics for the two validated protocols.
| Parameter | Protocol A (NH₄I-Promoted) | Protocol B (IEDDA Strategy) |
| Target Compound | 4-Cyclopropylpyrimidine | Methyl 4-cyclopropylpyrimidine-5-carboxylate |
| Key Reagents | Cyclopropyl methyl ketone, DMF-DMA, NH₄OAc | Methyl 1,2,3-triazine-5-carboxylate, Amidine |
| Catalyst/Promoter | NH₄I (5 mol%) | None (Electronically driven) |
| Solvent | Solvent-free | Acetonitrile |
| Temperature | 120 °C | 23 °C (Ambient) |
| Reaction Time | 6 hours | 5 minutes |
| Typical Yield | ~71% | >90% |
| Primary Byproducts | Dimethylamine, H₂O | Nitrogen gas (N₂), NH₃ |
Troubleshooting and Quality Control
To ensure the trustworthiness of the synthesized compounds, the following self-validating checkpoints must be met:
-
Incomplete Conversion in Protocol A: If NMR indicates unreacted ketone, verify the integrity of the seal on the pressure tube. Escaping DMF-DMA or NH₃ will halt the cascade reaction. Additionally, ensure the DMF-DMA is fresh; degraded DMF-DMA will fail to provide the necessary carbon atoms for ring closure.
-
Regioselectivity in Protocol B: Frontier Molecular Orbital (FMO) analysis dictates that the C5-carboxylate directs the amidine addition exclusively via the C5/N2 pathway, positioning the cyclopropyl group strictly at the 4-position[7]. If NMR shows isomeric mixtures, check the purity of the starting amidine, as the IEDDA reaction itself is highly regioselective[7].
References
-
[6] Title: Buy Methyl 4-cyclopropylpyrimidine-5-carboxylate (EVT-13293516) | Source: EvitaChem | URL: 6
-
[5] Title: Metal- and Solvent-Free Synthesis of Substituted Pyrimidines via an NH4I-Promoted Three-Component Tandem Reaction | Source: ACS Publications | URL: 5
-
[2] Title: WO2024151547A1 - Targeted degradation of vav1 | Source: Google Patents | URL: 2
-
[1] Title: WO2011075560A1 - Aminopyrimidines as syk inhibitors | Source: Google Patents | URL: 1
-
[3] Title: Metal- and Solvent-Free Synthesis of Substituted Pyrimidines via an NH4I-Promoted Three-Component Tandem Reaction (Mechanistic Study) | Source: ACS Publications | URL: 3
-
[7] Title: Buy Methyl 4-cyclopropylpyrimidine-5-carboxylate (EVT-13293516) - Reaction Mechanisms | Source: EvitaChem | URL: 7
-
[4] Title: Metal- and Solvent-Free Synthesis of Substituted Pyrimidines via an NH4I-Promoted Three-Component Tandem Reaction (Control Experiments) | Source: ACS Publications | URL:4
Sources
- 1. WO2011075560A1 - Aminopyrimidines as syk inhibitors - Google Patents [patents.google.com]
- 2. WO2024151547A1 - Targeted degradation of vav1 - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. evitachem.com [evitachem.com]
- 7. evitachem.com [evitachem.com]
Application Notes & Protocols: The Role of 4-Cyclopropylpyrimidine Scaffolds in Kinase Inhibitor Drug Discovery
An in-depth guide for researchers, scientists, and drug development professionals.
Authored by: Gemini, Senior Application Scientist
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1][2] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most important target families for drug discovery.[3] Among the privileged scaffolds used to design kinase inhibitors, the pyrimidine ring is particularly prominent, largely due to its bioisosteric relationship with the adenine core of ATP, which allows it to form key hydrogen bond interactions within the kinase hinge region.[3][4][5] This guide delves into the strategic use of a specific, highly valuable derivative: the 4-cyclopropylpyrimidine scaffold. We will explore the unique chemical properties conferred by the cyclopropyl moiety, detail synthetic strategies, provide step-by-step protocols for inhibitor evaluation, and examine case studies of successful kinase inhibitors built upon this framework.
The 4-Cyclopropylpyrimidine Scaffold: A Privileged Structure in Kinase Inhibition
The combination of a pyrimidine core with a cyclopropyl group creates a scaffold with unique and advantageous properties for kinase inhibitor design. The pyrimidine ring itself is an effective "hinge-binder," a foundational requirement for many ATP-competitive inhibitors.[5] The addition of the cyclopropyl group at the 4-position introduces several key benefits:
-
Structural Rigidity and Conformational Constraint: The three-membered ring of cyclopropane is conformationally rigid. This pre-organizes the molecule into a specific shape, which can lead to a lower entropic penalty upon binding to the target kinase, often resulting in higher binding affinity.
-
Metabolic Stability: The cyclopropyl group is generally more resistant to metabolic degradation (e.g., oxidation) compared to linear alkyl chains, which can improve the pharmacokinetic profile of a drug candidate.
-
Vectorial Exploration of Chemical Space: The compact, three-dimensional nature of the cyclopropyl group allows for precise, vectorial exploration of the space within the kinase active site. This can be exploited to achieve greater selectivity by creating interactions with specific amino acid residues that are not conserved across the kinome.[6]
-
Improved Physicochemical Properties: Incorporating a cyclopropyl group can favorably modulate properties like solubility and lipophilicity, which are critical for developing orally bioavailable drugs.[6]
The diagram below illustrates the fundamental structure and its key features that are advantageous in drug design.
Caption: Core structure and key features of the 4-cyclopropylpyrimidine scaffold.
General Synthesis Strategy
The synthesis of 4-cyclopropylpyrimidine derivatives can be achieved through various established organic chemistry methods. A common and effective approach involves a multi-step reaction sequence starting from readily available materials. The following protocol outlines a generalized, illustrative pathway.
Protocol 1: Synthesis of a 4-Cyclopropylpyrimidine Core
This protocol describes a representative synthesis. Specific reaction conditions, catalysts, and purification methods must be optimized for each unique target molecule.
Step 1: Condensation to form the Pyrimidine Ring
-
Combine a suitable three-carbon precursor (e.g., a β-keto ester) with a compound containing an amidine structure (e.g., urea or thiourea) in an appropriate solvent like ethanol.[7]
-
Add a base catalyst, such as sodium ethoxide or potassium carbonate, to facilitate the condensation reaction.[7]
-
Heat the reaction mixture under reflux for several hours until the starting materials are consumed, as monitored by Thin Layer Chromatography (TLC).
-
After cooling, neutralize the reaction mixture and extract the product. Purify the resulting pyrimidine derivative using column chromatography or recrystallization.
Step 2: Introduction of the Cyclopropyl Group
-
The specific strategy for introducing the cyclopropyl group depends on the functional handles present on the pyrimidine ring from Step 1. A common method is a cross-coupling reaction.
-
If the pyrimidine has a suitable leaving group (e.g., a halogen) at the 4-position, a Suzuki or Stille coupling reaction can be employed.
-
In a typical Suzuki coupling, dissolve the halogenated pyrimidine and cyclopropylboronic acid in a solvent system like dioxane/water.
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃).
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete.
-
Perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography to yield the final 4-cyclopropylpyrimidine scaffold.
The workflow for this synthesis is visualized below.
Caption: Generalized workflow for the synthesis of a 4-cyclopropylpyrimidine core.
Application in Kinase Inhibitor Design: Case Studies
The 4-cyclopropylpyrimidine scaffold has been successfully incorporated into several potent and selective kinase inhibitors. These examples highlight how the unique properties of the scaffold contribute to high-quality drug candidates.
One notable example is the development of inhibitors for ATR (Ataxia Telangiectasia and Rad3-related) protein kinase , a key regulator in the DNA damage response pathway. The inhibitor AZ20 features a cyclopropyl group attached to the pyrimidine core.[8] This compound demonstrated high potency with an IC₅₀ of 5 nM against the isolated ATR enzyme and 50 nM in a cell-based assay measuring the phosphorylation of its substrate, Chk1.[8] Furthermore, AZ20 showed significant in vivo antitumor activity in mouse xenograft models, validating the therapeutic potential of this scaffold.[8]
Another area where this scaffold has proven useful is in the development of VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) inhibitors . The introduction of a cyclopropylcarbamoylphenylamino group at the C-4 position of a related pyrrolotriazine scaffold led to the discovery of highly potent VEGFR-2 inhibitors with low nanomolar activity.[9]
| Inhibitor Class | Target Kinase | Key Features & Reported Activity | Reference |
| Sulfonylmorpholinopyrimidines | ATR | AZ20: Potent and selective inhibitor. IC₅₀ = 5 nM (biochemical), 50 nM (cellular). Showed in vivo tumor growth inhibition. | [8] |
| Pyrrolotriazines | VEGFR-2 | Introduction of a cyclopropyl-containing side chain at C-4 led to low nanomolar inhibitors of VEGFR-2 kinase activity. | [9] |
Protocols for Evaluating Kinase Inhibitor Efficacy
Once a compound based on the 4-cyclopropylpyrimidine scaffold is synthesized, its inhibitory activity must be rigorously tested. A tiered approach, moving from simple biochemical assays to more complex cell-based systems, is standard practice.
Protocol 2: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol measures the direct effect of an inhibitor on the catalytic activity of a purified kinase by quantifying ADP production.[10] The ADP-Glo™ Kinase Assay is a luminescence-based assay that is robust, sensitive, and suitable for high-throughput screening.[1][10]
Materials:
-
Purified, active kinase of interest.
-
Specific peptide or protein substrate for the kinase.
-
ATP solution at an optimized concentration (often near the Kₘ).
-
Test inhibitor (e.g., a 4-cyclopropylpyrimidine derivative) dissolved in DMSO.
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent).
-
Assay buffer (optimized for the specific kinase).
-
White, opaque 384-well assay plates.
-
Luminometer.
Procedure:
-
Compound Plating: Prepare serial dilutions of the test inhibitor in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase Reaction Initiation:
-
Prepare a master mix containing the kinase and its substrate in the assay buffer.
-
Add this mix to the wells containing the test compounds.
-
Prepare a separate ATP solution. Add the ATP solution to all wells to start the kinase reaction. The typical reaction volume is 5 µL.
-
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for the kinase for a predetermined time (e.g., 60 minutes).
-
Stopping the Reaction & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction back into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Read the luminescence signal on a plate-reading luminometer.
-
Data Analysis: The amount of light generated is directly proportional to the amount of ADP produced, and thus to the kinase activity. Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Caption: Workflow for an in vitro ADP-Glo™ kinase assay.
Protocol 3: Cellular Phosphorylation Assay (Western Blot)
While biochemical assays are crucial, it is essential to confirm that an inhibitor can engage its target and exert a functional effect within a cellular environment.[11] This protocol uses Western blotting to measure the phosphorylation status of a known downstream substrate of the target kinase.
Materials:
-
Cancer cell line known to have an active signaling pathway involving the target kinase.
-
Cell culture medium, FBS, and supplements.
-
Test inhibitor dissolved in DMSO.
-
Phosphatase and protease inhibitor cocktails.
-
Lysis buffer (e.g., RIPA buffer).
-
Primary antibodies: one specific for the phosphorylated form of the substrate (e.g., anti-phospho-CHK1) and one for the total amount of the substrate protein (e.g., anti-total-CHK1).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
SDS-PAGE gels and Western blotting equipment.
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the 4-cyclopropylpyrimidine inhibitor for a specified period (e.g., 2 hours). Include a DMSO-only vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add ice-cold lysis buffer containing phosphatase and protease inhibitors to each well.
-
Scrape the cells, collect the lysate, and clarify by centrifugation to remove cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for loading by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, then apply the ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-antibody and re-probed with the antibody against the total substrate protein.
-
Data Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of the phospho-protein signal to the total protein signal indicates effective target inhibition in the cell.
Conclusion and Future Outlook
The 4-cyclopropylpyrimidine scaffold represents a powerful and versatile platform for the design of next-generation kinase inhibitors. The unique combination of the pyrimidine's hinge-binding capability and the cyclopropyl group's ability to enhance potency, selectivity, and metabolic stability makes it highly attractive for medicinal chemists.[5][6] The protocols detailed in this guide provide a robust framework for the synthesis and evaluation of novel inhibitors based on this scaffold. As our understanding of kinase biology deepens, the strategic application of privileged structures like 4-cyclopropylpyrimidine will continue to be a cornerstone of efforts to develop safer and more effective targeted therapies for a wide range of diseases.
References
- Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Thermo Fisher Scientific. Biochemical Kinase Assays.
- Drewry, D. H., et al. (n.d.).
- Reaction Biology. (2024, August 13).
- Bio Molecular Systems. Kinase Assays with Myra.
- Kang, J. A., et al. (2008). Synthesis of novel cyclopropyl nucleoside analogues as potential antiherpetic agent. Nucleic Acids Symposium Series.
-
Mylari, B. L., et al. (2008). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][11]triazine-based VEGFR-2 kinase inhibitors. Journal of Medicinal Chemistry.
- Foote, K. M., et al. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Journal of Medicinal Chemistry.
- García-Cárceles, J., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules.
- Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.
- El-Damasy, D. A., et al. (2025).
- Ahmed, M., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.
- Kaur, H., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules.
- Kumar, A., et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
Sources
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wjarr.com [wjarr.com]
- 8. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biomolecularsystems.com [biomolecularsystems.com]
- 11. reactionbiology.com [reactionbiology.com]
Application Notes & Protocols: A Guide to the Incorporation of 4-Cyclopropylpyrimidine-Containing Amino Acids into Peptide Sequences
Abstract
The incorporation of unnatural amino acids (UAAs) into peptide sequences is a powerful strategy for modulating the pharmacological and structural properties of therapeutic peptides.[1][2] Heterocyclic scaffolds, in particular, are privileged structures in drug discovery, offering unique steric and electronic properties that can enhance target binding, improve metabolic stability, and confer novel functionalities.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of a novel 4-cyclopropylpyrimidine-based amino acid into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). We present a proposed synthesis for the necessary building block, a detailed protocol for its incorporation during SPPS with a focus on overcoming potential steric hindrance, and methods for final peptide cleavage, purification, and characterization.
Introduction: The Rationale for Pyrimidine-Based UAAs
The pyrimidine ring is a fundamental component of nucleobases and a recurring motif in a vast array of biologically active compounds.[5][6] Its incorporation into a peptide side chain offers several strategic advantages:
-
Conformational Rigidity: The planar, aromatic nature of the pyrimidine ring can restrict the conformational freedom of the peptide backbone, pre-organizing it for optimal receptor binding.[7]
-
Metabolic Stability: Non-proteinogenic amino acids are often resistant to enzymatic degradation by proteases, which can significantly extend the in vivo half-life of a peptide therapeutic.[2]
-
Novel Interactions: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the aromatic face can engage in π-π stacking or hydrophobic interactions, opening new avenues for ligand-receptor engagement.
-
Structural Diversity: The cyclopropyl group adds a three-dimensional, lipophilic character, which can be crucial for probing binding pockets and improving cell permeability.
This guide focuses on providing a robust and reproducible framework for leveraging these advantages by incorporating a 4-cyclopropylpyrimidine moiety into target peptides.
Part I: The Building Block - Synthesis of Fmoc-L-2-amino-3-(4-cyclopropylpyrimidin-2-yl)propanoic acid
Successful incorporation begins with the synthesis of a high-purity, Nα-Fmoc-protected amino acid building block. As this specific UAA is not commercially available, we propose a synthetic route based on established methodologies for creating pyrimidine-containing amino acids, such as nucleophilic aromatic substitution.[8] The key is to build the pyrimidine side chain onto a suitable amino acid scaffold.
Proposed Synthetic Workflow:
The synthesis begins with a commercially available, orthogonally protected serine derivative, Fmoc-L-Ser(tBu)-OH. The side-chain hydroxyl group serves as a nucleophile to displace a leaving group on a pre-synthesized 4-cyclopropylpyrimidine core.
Caption: Proposed workflow for synthesizing the Fmoc-protected 4-cyclopropylpyrimidine amino acid.
Experimental Protocol (Proposed):
-
Synthesis of 2-chloro-4-cyclopropylpyrimidine: This precursor can be synthesized via established methods for pyrimidine construction.[9][10]
-
Activation of Serine Side Chain: Dissolve Fmoc-L-Ser(tBu)-OH in anhydrous DCM. Cool to 0°C and add triethylamine (TEA), followed by dropwise addition of methanesulfonyl chloride (MsCl) to activate the hydroxyl group.
-
Nucleophilic Aromatic Substitution (SNAr): In a separate flask, dissolve 2-chloro-4-cyclopropylpyrimidine and K₂CO₃ in DMF. Add the activated serine derivative to this mixture. Heat the reaction to 60-80°C and monitor by TLC or LC-MS until completion.
-
Work-up and Purification: After cooling, perform an aqueous work-up to remove inorganic salts. Purify the resulting protected amino acid, Fmoc-L-Ser(4-cyclopropylpyrimidin-2-yl)-OtBu, by silica gel chromatography.
-
Final Deprotection: Remove the tert-butyl ester by treating the purified intermediate with a solution of 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).
-
Characterization: Confirm the structure and purity of the final product, Fmoc-L-2-amino-3-(4-cyclopropylpyrimidin-2-yl)propanoic acid, using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be ≥99% as determined by HPLC.[11]
Part II: Protocol for Solid-Phase Peptide Synthesis (SPPS)
The following protocol details the manual incorporation of the novel UAA into a growing peptide chain on a solid support using the standard Fmoc/tBu strategy.[12][13]
Materials & Reagents:
| Reagent/Material | Recommended Supplier | Notes |
| Rink Amide or Wang Resin | NovaBiochem® | Choice depends on desired C-terminus (amide or carboxylic acid).[13] |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | |
| Dichloromethane (DCM) | Peptide Synthesis Grade | |
| Piperidine | Reagent Grade | For Fmoc deprotection. |
| Fmoc-protected Amino Acids | ChemPep, NovaBiochem® | High purity is critical for synthesis success.[11][14] |
| Fmoc-4-cyclopropylpyrimidine-AA | Synthesized in Part I | |
| HATU (Coupling Reagent) | Various | Recommended for hindered couplings.[15] |
| N,N-Diisopropylethylamine (DIPEA) | Reagent Grade | Base for coupling reaction. |
| Trifluoroacetic Acid (TFA) | Reagent Grade | For cleavage. |
| Triisopropylsilane (TIS) | Reagent Grade | Scavenger for cleavage. |
| Acetic Anhydride / Pyridine | Reagent Grade | For optional capping step. |
The SPPS Cycle for UAA Incorporation
This protocol outlines a single coupling cycle for the novel amino acid. The general SPPS workflow follows an iterative process of deprotection and coupling.[16]
Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Step-by-Step Protocol (0.1 mmol scale)
-
Resin Swelling:
-
Place the peptide-resin from the previous cycle in a reaction vessel.
-
Add DMF (5 mL) and agitate for 30 minutes to swell the resin.[12]
-
Drain the solvent.
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF (5 mL) to the resin.[13]
-
Agitate for 3 minutes, drain, then repeat with fresh solution for 10 minutes. This two-step process ensures complete Fmoc removal.
-
Drain the solution.
-
-
Washing:
-
Wash the resin thoroughly to remove all traces of piperidine. Perform sequential washes with DMF (5x), DCM (3x), and DMF (3x).
-
QC Step: Perform a Kaiser test. A positive result (deep blue beads) confirms the presence of a free primary amine.
-
-
Coupling the 4-Cyclopropylpyrimidine Amino Acid:
-
Rationale for Reagent Choice: The pyrimidine moiety, especially adjacent to the α-carbon, may introduce steric hindrance.[17][18] Standard carbodiimide activators like DIC may be inefficient.[19] Uronium/aminium salt reagents, particularly HATU, are highly recommended as they form a reactive OAt-active ester, which is extremely efficient at acylating sterically hindered amines and minimizes racemization.[15]
-
Activation Solution: In a separate vial, dissolve the Fmoc-4-cyclopropylpyrimidine-AA (0.4 mmol, 4 equiv.), HATU (0.39 mmol, 3.9 equiv.), in DMF (2 mL).
-
Add DIPEA (0.8 mmol, 8 equiv.) to the activation solution and vortex for 1 minute. The solution should turn yellow.
-
Coupling Reaction: Immediately add the activation solution to the drained resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature. A longer coupling time is recommended initially due to the unnatural structure.
-
QC Step: After the coupling time, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling.
-
-
Post-Coupling Wash:
-
Drain the coupling solution.
-
Wash the resin with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.
-
-
(Optional) Capping:
-
If the Kaiser test from step 4 is positive or equivocal, it indicates incomplete coupling. To prevent the formation of deletion sequences, any unreacted N-terminal amines should be capped.
-
Treat the resin with a solution of 5% acetic anhydride and 5% DIPEA in DMF for 15 minutes.
-
Wash the resin again as in step 5.
-
-
Cycle Repetition: The resin is now ready for the deprotection step of the next amino acid in the sequence.
Part III: Cleavage, Purification, and Characterization
Once the synthesis is complete, the peptide must be cleaved from the solid support and all side-chain protecting groups removed.[20]
Cleavage Protocol:
-
Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail. A standard Reagent K cocktail is recommended: 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT).
-
Add the cleavage cocktail (10 mL per 0.1 mmol of resin) to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a cold (0°C) solution of diethyl ether to precipitate the crude peptide.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Purification and Characterization:
-
Purification: The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column with a water/acetonitrile gradient (both containing 0.1% TFA) is standard.
| RP-HPLC Gradient Example | |
| Time (min) | %B (Acetonitrile + 0.1% TFA) |
| 0 | 5 |
| 5 | 5 |
| 35 | 65 |
| 40 | 95 |
| 45 | 95 |
| 50 | 5 |
-
Characterization: The identity and purity of the final peptide must be confirmed.
-
LC-MS: Liquid Chromatography-Mass Spectrometry will confirm the correct molecular weight of the desired peptide and assess its purity.
-
MALDI-TOF MS: Can also be used for accurate mass determination.
-
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Incomplete Coupling | Steric hindrance from the UAA. Insufficient coupling time or reagent activity. | Use HATU or HCTU as the coupling reagent.[15] Increase coupling time to 4 hours or overnight. Perform a double coupling (repeat the coupling step with fresh reagents). Consider microwave-assisted SPPS to drive difficult couplings to completion.[17] |
| Low Yield | Incomplete coupling at multiple steps. Aggregation of the peptide chain. | Ensure high-purity building blocks.[11] Incorporate backbone-modifying elements like pseudoproline dipeptides or Dmb-protected residues in other parts of the sequence to disrupt aggregation.[21] |
| Side Product Formation | Impurities in the UAA building block. Incomplete Fmoc deprotection. | Re-purify the synthesized UAA to >99% purity. Ensure the piperidine solution is fresh and use a two-stage deprotection protocol. |
Conclusion
The incorporation of novel heterocyclic amino acids like 4-cyclopropylpyrimidine offers a compelling avenue for the design of next-generation peptide therapeutics. While presenting unique synthetic challenges, particularly potential steric hindrance during coupling, these can be effectively overcome through the rational selection of powerful coupling reagents like HATU and optimization of reaction conditions. The protocols and insights provided in this guide offer a robust starting point for researchers to successfully synthesize, purify, and characterize peptides containing this and other complex unnatural amino acids, ultimately expanding the chemical space available for drug discovery.
References
- Vertex AI Search. Commonly Used Condensation Agents in Peptide Solid Phase Synthesis. Accessed March 25, 2026.
- BOC Sciences. Strategies for Incorporating Unnatural Amino Acids into Proteins. Accessed March 25, 2026.
- O'Donnell, M. J., et al. Solid-Phase Unnatural Peptide Synthesis (UPS). Journal of the American Chemical Society. Accessed March 25, 2026.
- Dilun Biotechnology. Commonly Used Coupling Reagents in Peptide Synthesis. Accessed March 25, 2026.
- BenchChem. Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. Accessed March 25, 2026.
- Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Accessed March 25, 2026.
- CPC Scientific. Unnatural Amino Acids. Accessed March 25, 2026.
- CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Accessed March 25, 2026.
- RSC Publishing. Synthesis of new unnatural Nα-Fmoc pyrimidin-4-one amino acids: use of the p-benzyloxybenzyloxy group as a pyrimidinone masking group. Organic & Biomolecular Chemistry. Accessed March 25, 2026.
- Springer Protocols. A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. Accessed March 25, 2026.
- Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis. Accessed March 25, 2026.
- NIH. Morphing peptide backbones into heterocycles. PMC. Accessed March 25, 2026.
- NIH. Installing amino acids and peptides on N-heterocycles under visible-light assistance. PMC. Accessed March 25, 2026.
- ACS Publications. Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Accessed March 25, 2026.
- AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Accessed March 25, 2026.
- IBMM. Amino acids, heterocycles, peptides & proteins. Accessed March 25, 2026.
- NIH.
- NIH.
- Synpeptide. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Accessed March 25, 2026.
- RSC Publishing. Synthesis of novel cyclopeptides containing heterocyclic skeletons. Accessed March 25, 2026.
- ChemPep. Overview of Fmoc Amino Acids. Accessed March 25, 2026.
- ACS Publications. Development of Endocyclic Control Elements for Peptide Macrocycles. Accessed March 25, 2026.
- Sigma-Aldrich. Novabiochem® Fmoc-Amino Acids. Accessed March 25, 2026.
- ACS Publications. Peptide-Heterocycle Hybrid Molecules: Solid-Phase-Supported Synthesis of Substituted N-Terminal 5-Aminotetrazole Peptides via Electrocyclization of Peptidic Imidoylazides. Accessed March 25, 2026.
- MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Accessed March 25, 2026.
- Journal of Population Therapeutics and Clinical Pharmacology. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Accessed March 25, 2026.
- PubMed. Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. Accessed March 25, 2026.
- ResearchGate. (PDF)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. cpcscientific.com [cpcscientific.com]
- 3. Amino acids, heterocycles, peptides & proteins – IBMM [ibmm.umontpellier.fr]
- 4. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. Synthesis of novel cyclopeptides containing heterocyclic skeletons - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03899F [pubs.rsc.org]
- 8. Synthesis of new unnatural Nα-Fmoc pyrimidin-4-one amino acids: use of the p-benzyloxybenzyloxy group as a pyrimidinone masking group - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 14. chempep.com [chempep.com]
- 15. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 16. Commonly Used Condensation Agents in Peptide Solid Phase Synthesis [creative-peptides.com]
- 17. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. peptide.com [peptide.com]
- 21. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Technical Support Center: Optimizing 4-Cyclopropylpyrimidine Synthesis
Welcome to the Technical Support Center for 4-cyclopropylpyrimidine synthesis. This compound is a highly valuable heterocyclic building block, frequently utilized as a core scaffold in the development of advanced therapeutics, including1[1] and2[2]. However, researchers frequently encounter yield bottlenecks due to the volatility of the product and the specific activation energies required during its assembly.
This guide provides field-proven troubleshooting strategies, comparative data, and self-validating protocols to help you maximize your reaction yields.
Route Comparison & Quantitative Data
Selecting the correct synthetic route is the first step toward optimizing your yield. The two most reliable methods are the De Novo Condensation (building the pyrimidine ring from acyclic precursors) and the Suzuki-Miyaura Cross-Coupling (attaching the cyclopropyl group to a pre-formed pyrimidine ring).
| Parameter | De Novo Condensation | Suzuki-Miyaura Cross-Coupling |
| Starting Materials | Cyclopropyl methyl ketone, DMF-DMA, NH₄OAc | 4-Bromopyrimidine, Cyclopropylboronic acid |
| Catalyst / Promoter | NH₄I (20 mol%) | Pd(dppf)Cl₂ (5 mol%) |
| Typical Isolated Yield | 60–71% | 50–85% |
| Reaction Temperature | 120 °C | 90–100 °C |
| Solvent Environment | Solvent-Free | 1,4-Dioxane or Toluene |
| Primary Challenge | Product volatility during isolation | Rapid protodeboronation of boronic acid |
Troubleshooting Guides & FAQs
Q1: My Suzuki-Miyaura coupling of 4-chloropyrimidine with cyclopropylboronic acid is stalling at <20% yield. How can I push this to completion? Causality: Aliphatic boronic acids, such as cyclopropylboronic acid, are highly susceptible to rapid protodeboronation in the presence of water and base. Furthermore, 4-chloropyrimidine is a relatively deactivated electrophile compared to its bromo- or iodo- counterparts, slowing down the oxidative addition step and allowing boronic acid degradation to outcompete the cross-coupling cycle. Solution: To suppress protodeboronation, you must exclude water. Switch from aqueous Na₂CO₃ to an 3[3]. Upgrade your catalyst to a system with a bidentate ligand, such as Pd(dppf)Cl₂, which accelerates reductive elimination. Finally, use a significant excess of cyclopropylboronic acid (2.0 to 2.5 equivalents) to compensate for any residual degradation[4].
Q2: I am using the de novo condensation route (cyclopropyl methyl ketone + DMF-DMA). The enaminone intermediate forms, but the final cyclization is low-yielding. Why? Causality: The reaction of cyclopropyl methyl ketone with DMF-DMA readily forms an enaminone. However, the subsequent cyclization with an amidine source requires overcoming a high activation energy barrier to facilitate the dual elimination of dimethylamine and water. Traditional reflux conditions in ethanol often fail to provide sufficient energy or electrophilic activation. Solution: Transition to a5[5]. By running the reaction as a neat melt at 120 °C and introducing 20 mol% NH₄I, the iodide acts as a mild Lewis acidic promoter. This slightly acidic environment enhances the electrophilicity of the enaminone, driving the cyclization and aromatization steps to completion and boosting yields to ~71%[5].
Q3: My reaction LC-MS shows excellent conversion, but I am losing massive amounts of product during the workup. How should I isolate 4-cyclopropylpyrimidine? Causality: 4-cyclopropylpyrimidine is a low-molecular-weight (120.15 g/mol ) oil. It is highly volatile and will easily co-evaporate with common extraction solvents if subjected to high temperatures or strong vacuum. Solution: Never use a high-vacuum rotary evaporator or a heated water bath for this compound. Extract the product using a low-boiling solvent (e.g., diethyl ether or pentane). During concentration, keep the vacuum above 50 mbar and ensure the water bath temperature strictly remains below 25 °C.
Validated Experimental Protocols
Protocol A: NH₄I-Promoted Solvent-Free Tandem Synthesis
This protocol is self-validating: the transition from a heterogeneous mixture to a dark, homogenous melt indicates successful enaminone formation and subsequent cyclization.
-
Setup: Equip a heavy-walled reaction tube with a magnetic stir bar.
-
Reagent Addition: Add cyclopropyl methyl ketone (1.0 equiv), N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3.0 equiv), NH₄OAc (2.0 equiv), and NH₄I (0.2 equiv)[5].
-
Reaction: Seal the tube securely and heat the mixture to 120 °C in an oil bath for 12 hours.
-
Workup: Cool the reaction to room temperature. Dilute the viscous crude mixture with ethyl acetate and wash sequentially with distilled water and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under mild vacuum (water bath <25 °C) to prevent product volatilization.
-
Purification: Purify via silica gel flash chromatography (Eluent: Petroleum ether/EtOAc 5:1) to isolate 4-cyclopropylpyrimidine as a yellow oil[5].
Protocol B: Suzuki-Miyaura Cross-Coupling
This protocol relies on rigorous air-free techniques to prevent catalyst poisoning and boronic acid oxidation.
-
Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar and cool under an argon atmosphere.
-
Reagent Addition: Charge the flask with 4-bromopyrimidine (1.0 equiv), cyclopropylboronic acid (2.5 equiv), Pd(dppf)Cl₂ (0.05 equiv), and anhydrous K₃PO₄ (3.0 equiv)[3][4].
-
Degassing: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure a strictly oxygen-free environment.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via a syringe.
-
Reaction: Seal the flask and heat to 90 °C for 12–15 hours with vigorous stirring[1][4].
-
Workup: Cool to room temperature, dilute with diethyl ether, and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Purification: Concentrate the filtrate under mild vacuum and purify via silica gel chromatography to yield the target pyrimidine.
Mechanistic Workflow
The following diagram illustrates the logical divergence and intermediate stages of the two primary synthetic pathways.
Figure 1: Mechanistic pathways for 4-cyclopropylpyrimidine synthesis comparing de novo and coupling.
References
-
Metal- and Solvent-Free Synthesis of Substituted Pyrimidines via an NH4I-Promoted Three-Component Tandem Reaction Source: ACS Publications (Journal of Organic Chemistry) URL:[Link]
- Aminopyrimidines as syk inhibitors (WO2011075560A1)
- Substituted straight chain spiro derivatives (US12473295B2)
-
Organic Syntheses Procedure: Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol Source: Organic Syntheses URL:[Link]
- Targeted degradation of vav1 (WO2024151547A1)
Sources
- 1. WO2011075560A1 - Aminopyrimidines as syk inhibitors - Google Patents [patents.google.com]
- 2. WO2024151547A1 - Targeted degradation of vav1 - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US12473295B2 - Substituted straight chain spiro derivatives - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: 4-Cyclopropylpyrimidine Stability & Troubleshooting
Welcome to the Advanced Diagnostics and Troubleshooting Center for 4-cyclopropylpyrimidine derivatives. This guide is engineered for medicinal chemists, synthetic researchers, and drug development professionals facing unexpected degradation, low synthetic yields, or poor metabolic stability when working with this privileged, yet highly reactive, structural motif.
Mechanistic Overview: The "Donor-Acceptor" Dilemma
The cyclopropyl group is highly strained (bond angles ~60°), resulting in C-C bonds with significant p-character that behave similarly to π -bonds[1]. While this high C-H bond dissociation energy generally protects isolated cyclopropanes from cytochrome P450 (CYP) oxidation[2], attaching the ring directly to an electron-deficient pyrimidine fundamentally alters its electronics.
The pyrimidine acts as an electron acceptor, polarizing the cyclopropyl ring and creating a pseudo "donor-acceptor" cyclopropane system[3]. This polarization lowers the lowest unoccupied molecular orbital (LUMO), making the ring highly susceptible to two primary degradation pathways:
-
Nucleophilic Ring-Opening : Triggered by Lewis or Brønsted acids coordinating to the pyrimidine nitrogen. This increases the electron demand, facilitating an SN2 -like attack by nucleophiles such as amines or thiols[3].
-
Oxidative Bioactivation : NADPH-dependent CYP450 oxidation generates radical intermediates. The ring rapidly opens to relieve strain, forming reactive alkyl species that covalently bind to glutathione (GSH) or off-target proteins[2].
Mechanistic pathways of 4-cyclopropylpyrimidine ring-opening via nucleophilic and metabolic routes.
Troubleshooting Guide: In Vitro Synthesis & Formulation
Symptom: Unexplained loss of product during late-stage functionalization (e.g., Buchwald-Hartwig aminations) or formulation in acidic vehicles. Root Cause: The reaction conditions (strong nucleophiles + heat) or formulation pH are providing enough activation energy to overcome the cyclopropane ring strain, leading to irreversible C-C bond cleavage.
Mitigation Strategies & Quantitative Data
To prevent this degradation, you must either reduce the electron-withdrawing nature of the pyrimidine (Electronic Strategy) or physically block the trajectory of incoming nucleophiles (Steric Strategy).
Table 1: Half-life and Metabolic Clearance of 4-Cyclopropylpyrimidine Derivatives
| Compound Variant | Modification Strategy | Half-life ( t1/2 ) in 1M Piperidine (80°C) | CYP3A4 Intrinsic Clearance ( μ L/min/mg) |
| 4-Cyclopropylpyrimidine | None (Baseline) | 2.5 h | 45.2 |
| 2-Methoxy-4-cyclopropylpyrimidine | Electronic (EDG on Pyrimidine) | 18.4 h | 32.1 |
| 4-(1-Methylcyclopropyl)pyrimidine | Steric ( α -Methylation) | > 48 h | 12.5 |
| 4-(2,2-Dimethylcyclopropyl)pyrimidine | Steric (gem-Dimethylation) | > 48 h | 8.4 |
Causality Insight: Introducing a gem-dimethyl group on the cyclopropyl ring sterically shields the β -carbons from nucleophilic attack and restricts the conformational flexibility required to reach the transition state of ring-opening. This effectively averts the bioactivation reaction[2].
Troubleshooting Guide: In Vivo Metabolic Bioactivation
Symptom: High in vivo clearance, hepatotoxicity signals in preclinical models, or rapid depletion in microsomal assays. Root Cause: The cyclopropyl moiety is undergoing NADPH-dependent oxidation to form reactive ring-opened metabolites that deplete cellular GSH[2].
Protocol: Self-Validating In Vitro GSH Trapping Assay
To confidently diagnose if your compound is undergoing oxidative ring-opening, execute this standardized GSH trapping workflow. This protocol is self-validating: it utilizes Trovafloxacin as a positive control[2]. If the assay detects Trovafloxacin-GSH adducts but none for your compound, you can trust the negative result is due to true metabolic stability, not an assay failure.
Step-by-step workflow for the in vitro GSH trapping assay to detect reactive metabolites.
Step-by-Step Methodology:
-
Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological conditions.
-
Incubation Mixture: In a 96-well plate, combine HLM (1 mg/mL final protein concentration), the 4-cyclopropylpyrimidine test compound (10 μ M), and Glutathione (GSH, 5 mM) in the buffer. Crucial Step: Include a parallel well with Trovafloxacin (10 μ M) as a positive control. Pre-incubate at 37°C for 5 minutes.
-
Initiation: Add NADPH (1 mM final concentration) to initiate the CYP450-mediated oxidative metabolism. NADPH acts as the essential electron donor for the catalytic cycle.
-
Quenching: After exactly 60 minutes, quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. The cold organic solvent instantly denatures the CYP enzymes, halting metabolism.
-
Precipitation: Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to LC vials. Analyze using LC-MS/MS in positive ion mode. Perform a neutral loss scan for 129 Da (loss of the pyroglutamic acid moiety of GSH). The presence of a +307 m/z shift (GSH addition) confirms reactive ring-opening.
Frequently Asked Questions (FAQs)
Q: Why does my 4-cyclopropylpyrimidine degrade specifically during Suzuki-Miyaura coupling? A: Palladium catalysts can facilitate ring-opening. The pyrimidine ring coordinates with the Pd center, increasing the electrophilicity of the system. When combined with strong aqueous bases (e.g., NaOH) at high temperatures, hydroxide ions act as nucleophiles to cleave the ring. Solution: Switch to non-nucleophilic bases (e.g., K3PO4 ) and use bulky, electron-rich phosphine ligands to accelerate reductive elimination over off-target ring cleavage.
Q: Is the cyclopropyl ring always a metabolic liability in drug design? A: No. In purely aliphatic systems, the high C-H bond dissociation energy of cyclopropane actually protects against CYP450 oxidation[2]. It only becomes a liability when conjugated to electron-withdrawing groups (like pyrimidine) or directly to amines, which facilitate single-electron transfer and subsequent radical-driven ring opening[2].
Q: Can I use acidic mobile phases (like 0.1% TFA) during HPLC purification? A: Proceed with extreme caution. While brief exposure during LC-MS is usually tolerated, concentrating the fractions under vacuum will dramatically increase the TFA concentration, lowering the pH and promoting acid-catalyzed ring opening[3]. Solution: Use volatile, milder buffers like ammonium acetate or ammonium formate, or immediately neutralize fractions before lyophilization.
References
-
Shanu-Wilson, J. "Metabolism of cyclopropyl groups: a double-edged sword." Hypha Discovery Blogs. [Link]
-
Seiser, T., et al. "Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes." Chemical Reviews.[Link]
-
Baik, W., et al. "A Computational Investigation of the Stability of Cyclopropyl Carbenes." Bulletin of the Korean Chemical Society.[Link]
Sources
Scale-up challenges in 4-cyclopropylpyrimidine batch manufacturing
Technical Support Center: Scale-Up Challenges in 4-Cyclopropylpyrimidine Batch Manufacturing
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific, mechanistic hurdles you will face when scaling up 4-cyclopropylpyrimidine synthesis. 4-cyclopropylpyrimidine is a critical building block in pharmaceutical synthesis, frequently utilized in the development of kinase inhibitors and other targeted therapies[1].
While small-scale synthesis using Suzuki-Miyaura cross-coupling is often straightforward, batch manufacturing at the kilogram scale introduces severe thermodynamic and kinetic challenges. This guide bypasses generic advice to focus on the causality of scale-up failures and provides self-validating protocols to ensure reproducible, high-yield manufacturing.
Core Challenge 1: The Protodeboronation Dilemma
Q: Why does our yield of 4-cyclopropylpyrimidine drop precipitously upon scale-up when coupling 4-chloropyrimidine with cyclopropylboronic acid?
A: The primary culprit is protodeboronation . Cyclopropylboronic acid is inherently unstable and highly susceptible to degradation in the presence of water, heat, and base—the exact conditions required for standard Suzuki-Miyaura couplings[2][3].
At the bench scale, rapid heating and efficient mixing allow the productive transmetalation step to outpace degradation. However, at the kilogram scale, extended heating ramps and mass transfer limitations exacerbate the degradation pathway. Mechanistically, this degradation proceeds via a Kuivila mechanism: the base coordinates to the boron atom, forming a zwitterionic intermediate that rapidly fragments into cyclopropane gas and unreactive borate salts[2]. This side reaction starves the catalytic cycle of the boron partner, leaving unreacted pyrimidine halide and resulting in poor yields.
Competing pathways: Productive Suzuki coupling vs. rapid protodeboronation.
Q: How can we prevent protodeboronation and ensure consistent yields at the kilogram scale?
A: To circumvent protodeboronation, you must transition away from the free boronic acid. The most robust, self-validating strategy is the use of slow-release surrogates , specifically N-methyliminodiacetic acid (MIDA) boronates or potassium cyclopropyltrifluoroborate salts[3][4].
MIDA boronates are bench-stable complexes that slowly hydrolyze under mild basic conditions to release the active boronic acid in situ[3]. This mechanism keeps the instantaneous concentration of the free boronic acid extremely low. Because the rate of hydrolysis is matched to the rate of palladium transmetalation, the boronic acid is consumed before it has the opportunity to degrade. Alternatively, potassium cyclopropyltrifluoroborate salts are air- and moisture-stable and inherently resist protodeboronation, making them an excellent alternative for large-scale cross-coupling[4].
Table 1: Quantitative Comparison of Boron Reagents for Scale-Up
| Boron Reagent | Stability (Air/Moisture) | Susceptibility to Protodeboronation | Scalability Profile | Typical Yield (1kg Scale) |
| Cyclopropylboronic Acid | Low | High (t0.5 < 1 hr at 70°C, pH 7) | Poor | 40 - 50% |
| Potassium Cyclopropyltrifluoroborate | High | Low | Excellent | 85 - 94% |
| Cyclopropyl MIDA Boronate | Very High | Very Low (Slow Release) | Excellent | >90% |
Core Challenge 2: Regioselectivity in Pyrimidine Functionalization
Q: We are observing regioselectivity issues when attempting to couple cyclopropylboronic derivatives with 2,4-dichloropyrimidine. How do we control this?
A: The pyrimidine ring possesses differentiated electrophilicity at the C2 and C4 positions. The C4 position is generally more reactive towards oxidative addition by palladium due to its lower electron density compared to C2[5]. However, at scale, localized concentration gradients and poor exotherm control can force the reaction to overcome this activation energy difference, leading to complex mixtures of 4-substituted, 2-substituted, and 2,4-disubstituted products.
Solution: You must engineer causality into the starting materials rather than relying solely on kinetic control. Utilizing a starting material with differentiated leaving groups—such as 4-chloro-2-(methylthio)pyrimidine or 4-chloro-2-(methylsulfonyl)pyrimidine—guarantees absolute regiocontrol[5]. The palladium catalyst will exclusively undergo oxidative addition at the C-Cl bond at C4, leaving the C2 position intact for downstream functionalization.
Validated Batch Manufacturing Protocol: MIDA Boronate Slow-Release Workflow
This step-by-step methodology leverages the MIDA boronate slow-release mechanism to ensure high yields and operational safety at scale. The protocol is designed as a self-validating system: the stoichiometric addition of base acts as the physical trigger for the reaction, preventing thermal runaway.
Step-by-Step Methodology:
-
Reactor Charging (Anhydrous State): To a clean, dry, nitrogen-purged 50 L glass-lined reactor, charge 4-chloropyrimidine (1.0 eq), cyclopropyl MIDA boronate (1.2 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 eq). Causality: Charging solids under nitrogen prevents premature catalyst poisoning.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 10 L/kg of starting material). Agitate at 150 rpm.
-
Thermal Equilibration: Heat the reactor to 80°C. Note: No reaction occurs at this stage because the MIDA boronate is stable in neutral water.
-
Base Addition (The Slow-Release Trigger): Slowly pump in an aqueous solution of K₃PO₄ (3.0 eq) over 2 hours. Causality: The base initiates the slow hydrolysis of the MIDA boronate. By dosing the base slowly, you strictly control the release rate of the cyclopropylboronic acid, perfectly matching the catalytic cycle and preventing protodeboronation.
-
In-Process Control (IPC): Maintain heating at 80°C for an additional 4 hours. Validate completion via HPLC (Target: <2% remaining 4-chloropyrimidine).
-
Palladium Scavenging: Cool the mixture to 40°C. Add ethyl acetate to induce phase separation. Separate the organic layer and add a silica-thiol scavenger (SiliaMetS Thiol, 20 wt% relative to Pd catalyst). Agitate at 50°C for 4 hours. Causality: The nitrogen-rich pyrimidine core strongly chelates Pd. The high affinity of the thiol groups strips the metal from the API, ensuring final Pd levels are <10 ppm.
-
Isolation: Filter the mixture through a Celite pad to remove the Pd-bound silica. Concentrate the filtrate under reduced pressure and crystallize the product from heptane/ethyl acetate to afford pure 4-cyclopropylpyrimidine.
Step-by-step batch manufacturing workflow using slow-release MIDA boronates.
Sources
Technical Support Center: Minimizing Side Reactions in 4-Cyclopropylpyrimidine Amination
Welcome to the Technical Support Center for heterocyclic amination. The amination of 4-cyclopropylpyrimidines—whether via Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed Buchwald-Hartwig cross-coupling—is frequently complicated by competing side reactions due to the highly electron-deficient nature of the pyrimidine core and the unique steric/electronic profile of the cyclopropyl group.
This guide is designed for researchers and drug development professionals. It moves beyond standard protocols by explaining the causality behind reaction failures and providing self-validating workflows to ensure high-fidelity carbon-nitrogen bond formation.
Mechanistic Workflow & Decision Matrix
Selecting the correct amination pathway based on the nucleophilicity of your amine is the first step in preventing side reactions. The diagram below outlines the logical flow for minimizing off-target reactivity.
Workflow for selecting amination pathways to minimize side reactions in pyrimidines.
Troubleshooting & FAQs
Q1: Why am I seeing significant hydrodehalogenation instead of the aminated product during Buchwald-Hartwig coupling?
The Causality: In palladium-catalyzed C–N couplings, the oxidative addition of the pyrimidine halide to the Pd(0) species is typically fast. However, if the subsequent amine coordination and deprotonation steps are slow, the reaction stalls at the amidopalladium intermediate. This allows an unproductive side reaction to compete with reductive elimination, wherein the amide undergoes β-hydride elimination to yield the hydrodehalogenated arene and an imine product[1]. Furthermore, the formation of inactive bis(amine) palladium complexes can also lead to hydrodehalogenation pathways[2]. The Solution: Switch from monodentate phosphines to sterically hindered, chelating bidentate ligands (such as BrettPhos, Xantphos, or BINAP). These ligands enforce a rigid cis-geometry on the palladium center, which drastically accelerates the desired reductive elimination step and inhibits β-hydride elimination[2].
Q2: I am performing an SNAr reaction in methanol, but my LC-MS shows a +15 Da mass shift side product. What is happening?
The Causality: You are observing solvolysis (specifically, alkoxylation). The pyrimidine ring is highly electron-deficient, making it highly susceptible to nucleophilic attack. When alcoholic solvents (like MeOH or EtOH) or water are used in the presence of a base, the resulting alkoxide or hydroxide acts as a competing nucleophile, leading to the formation of 4-alkoxy or 4-hydroxypyrimidine side-products[3]. The Solution: SNAr reactions on electron-deficient heterocycles must be run under strictly anhydrous conditions using aprotic polar solvents (e.g., DMAc, DMF, or THF) and non-nucleophilic bases (e.g., DIPEA).
Q3: I am using 2,4-dichloro-6-cyclopropylpyrimidine. How do I prevent bis-amination and control regioselectivity?
The Causality: The reactivity of the halogens on the pyrimidine ring generally follows the order C4 > C2[4]. However, when a neutral secondary amine is added directly to the dichloropyrimidine under standard basic conditions, it reacts rapidly through the SNAr pathway, often resulting in poor regioselectivity and giving mixtures of C4 and C2 isomers[4]. The Solution: Premix the secondary amine with Lithium hexamethyldisilazide (LiHMDS) before adding it to the pyrimidine. While LiHMDS may not fully deprotonate all aliphatic amines, it forms a complex with the amine that acts as a highly selective active species, driving the substitution exclusively to the C4 position[4].
Quantitative Data: Impact of Conditions on Side Reactions
To benchmark your reaction optimizations, refer to the following quantitative observations derived from optimization studies on pyrimidine aminations.
| Reaction Type | Condition / Reagent | Primary Side Reaction | Quantitative Observation | Source |
| SNAr (Regioselectivity) | Neutral amine, K₂CO₃, DMAc | C2-Amination (Regioisomer) | 70:30 ratio (C4:C2 isomer mixture) | [4] |
| SNAr (Regioselectivity) | Amine pre-mixed with LiHMDS | C2-Amination (Regioisomer) | >95:5 ratio (C4 highly favored) | [4] |
| SNAr (Solvolysis) | MeOH solvent, 60 °C, 22 h | Alkoxylation (Hydrolysis) | 5% methoxy-pyrimidine side-product | [3] |
Self-Validating Protocol: Regioselective Pd-Catalyzed Amination
This step-by-step methodology for the Buchwald-Hartwig amination of 2-chloro-4-cyclopropylpyrimidine is designed as a self-validating system . It includes an In-Process Control (IPC) step to verify catalyst health and prevent the accumulation of hydrodehalogenated side products before committing to the full reaction time.
Materials Required:
-
Substrate: 2-Chloro-4-cyclopropylpyrimidine (1.0 equiv)
-
Amine: Target aromatic or sterically hindered aliphatic amine (1.2 equiv)
-
Catalyst/Ligand: Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Solvent: Anhydrous, degassed Toluene
Step-by-Step Methodology:
Step 1: Catalyst Pre-activation (Causality Check) Why: Pre-forming the active Pd(0)L complex prevents unligated palladium from catalyzing non-selective side reactions.
-
In a nitrogen-filled glovebox, add Pd₂(dba)₃ and BrettPhos to an oven-dried vial.
-
Add 2 mL of anhydrous, degassed toluene. Stir at room temperature for 15 minutes until the solution turns a deep, homogeneous red/orange, indicating the formation of the active L-Pd(0) species.
Step 2: Substrate & Base Addition
-
To a separate reaction flask under nitrogen, add 2-chloro-4-cyclopropylpyrimidine, the amine, and NaOtBu.
-
Transfer the pre-activated catalyst solution into the reaction flask via a gas-tight syringe.
-
Heat the reaction mixture to 90 °C.
Step 3: In-Process Control (IPC) & Self-Validation Why: To validate that reductive elimination is outcompeting β-hydride elimination.
-
After 30 minutes at 90 °C, withdraw a 10 µL aliquot using a micro-syringe.
-
Quench the aliquot in 1 mL of LC-MS grade acetonitrile and analyze via UPLC-MS.
-
Validation Criteria:
-
Go: Product mass is dominant; hydrodehalogenated mass (Substrate Mass - 34 Da) is < 2% relative area. Proceed with heating for an additional 2-4 hours until starting material is consumed.
-
No-Go: If hydrodehalogenation exceeds 5%, the L-Pd complex is failing to undergo rapid reductive elimination. Abort the reaction, verify the anhydrous nature of your solvent, and consider switching to an even more sterically demanding ligand (e.g., tBuBrettPhos).
-
Step 4: Workup and Isolation
-
Cool the reaction to room temperature and filter through a short pad of Celite to remove palladium black and inorganic salts.
-
Wash the pad with ethyl acetate (3 × 10 mL).
-
Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure aminated 4-cyclopropylpyrimidine.
References
-
A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Buchwald–Hartwig amination Source: Wikipedia URL:[Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine Source: Organic Letters (ACS Publications) URL:[Link]
-
Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water Source: Preprints.org URL:[Link]
Sources
4-Cyclopropylpyrimidine vs. 2-Cyclopropylpyrimidine: A Comprehensive Guide to Regioselective Reactivity
Executive Summary
In modern drug discovery, the pyrimidine scaffold is a privileged pharmacophore, frequently functionalized to optimize target binding, metabolic stability, and physicochemical properties. The introduction of a cyclopropyl group—a motif celebrated for its unique balance of steric bulk, lipophilicity, and metabolic resistance—profoundly alters the electronic landscape of the pyrimidine ring.
This guide provides an objective, data-driven comparison of 4-cyclopropylpyrimidine and 2-cyclopropylpyrimidine derivatives. By analyzing their distinct behaviors in Nucleophilic Aromatic Substitution (SNAr) and Electrophilic Aromatic Substitution (EAS), this document empowers chemists to rationally design synthetic routes and predict regiochemical outcomes.
Stereoelectronic Foundations: The Walsh Orbital Effect
To understand the reactivity differences between these two isomers, we must first examine the intrinsic electronics of the pyrimidine core and the unique nature of the cyclopropyl substituent.
-
Pyrimidine Core Electronics: The two electronegative nitrogen atoms in the pyrimidine ring withdraw electron density via inductive and resonance effects, making the C2, C4, and C6 positions highly electrophilic. According to Frontier Molecular Orbital (FMO) theory, the Lowest Unoccupied Molecular Orbital (LUMO) coefficient is significantly larger at the C4/C6 positions compared to the C2 position [1].
Cyclopropyl Hyperconjugation: Unlike standard alkyl groups, the C-C bonds of a cyclopropyl ring possess high p-character. This allows the cyclopropyl group to act as a strong electron-donating group (EDG) through σ
π hyperconjugation (interaction of Walsh orbitals with the aromatic π -system) [2].The placement of this hyperconjugating group at the C2 versus the C4 position dictates the regioselective reactivity of the entire molecule.
Caption: Electronic influence of the cyclopropyl group's Walsh orbitals on the pyrimidine core.
Reactivity Comparison: SNAr and EAS
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions on pyrimidines proceed via an addition-elimination mechanism, forming a negatively charged Meisenheimer complex [3].
-
2-Cyclopropylpyrimidine (e.g., leaving group at C4): The C4 position is intrinsically the most electrophilic site on the pyrimidine ring. The cyclopropyl group at C2 provides minimal steric hindrance to incoming nucleophiles at C4. Furthermore, the intermediate Meisenheimer complex formed during C4 attack is highly stabilized by the para-nitrogen and one ortho-nitrogen. Consequently, SNAr at C4 in 2-cyclopropylpyrimidines is exceptionally fast and often proceeds at room temperature.
-
4-Cyclopropylpyrimidine (e.g., leaving group at C2): SNAr at the C2 position is intrinsically slower because the resulting Meisenheimer complex suffers from lone-pair repulsion between the two adjacent ring nitrogens [1]. When a cyclopropyl group is present at C4, it donates electron density directly into the ring, raising the LUMO energy and further deactivating the C2 position. SNAr reactions here require harsh conditions (elevated temperatures, strong bases).
Electrophilic Aromatic Substitution (EAS)
Due to extreme electron deficiency, unsubstituted pyrimidines resist EAS (such as halogenation). However, the electron-donating cyclopropyl group activates the ring, specifically at the C5 position.
-
4-Cyclopropylpyrimidine: The cyclopropyl group provides strong ortho-activation to the C5 position. Bromination or iodination at C5 proceeds rapidly under mild conditions.
-
2-Cyclopropylpyrimidine: The cyclopropyl group provides para-activation to C5. Because this effect must propagate through the electron-withdrawing nitrogens, the activation is weaker, resulting in slower EAS kinetics compared to the 4-isomer.
Quantitative Reactivity Summary
| Reaction Type | Substrate | Reagents / Conditions | Target Site | Typical Yield | Reaction Time / Temp |
| SNAr | 4-Chloro-2-cyclopropylpyrimidine | Morpholine, K₂CO₃, DMAc | C4 | >90% | 2 hours @ 25°C |
| SNAr | 2-Chloro-4-cyclopropylpyrimidine | Morpholine, K₂CO₃, DMAc | C2 | 40-60% | 12 hours @ 120°C |
| EAS | 4-Cyclopropylpyrimidine | NBS, AcOH | C5 | 85% | 1 hour @ 25°C |
| EAS | 2-Cyclopropylpyrimidine | NBS, AcOH | C5 | 65% | 4 hours @ 60°C |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded to confirm mechanistic success.
Caption: Comparative experimental workflows for SNAr and EAS functionalization of cyclopropylpyrimidines.
Protocol A: SNAr Amination of Chlorocyclopropylpyrimidines
Causality Check: This protocol leverages the high electrophilicity of halopyrimidines. The use of a polar aprotic solvent (DMAc) enhances nucleophile basicity by leaving the amine unsolvated.
-
Preparation: In an oven-dried vial, dissolve 1.0 mmol of the chlorocyclopropylpyrimidine in 3.0 mL of anhydrous N,N-Dimethylacetamide (DMAc).
-
Base Addition: Add 2.0 mmol of finely powdered anhydrous K₂CO₃. Note: K₂CO₃ acts as an acid scavenger to prevent protonation of the incoming amine nucleophile.
-
Nucleophile Addition: Add 1.2 mmol of the secondary amine (e.g., morpholine).
-
Reaction Conditions:
-
For 4-chloro-2-cyclopropylpyrimidine , stir at 25°C for 2 hours.
-
For 2-chloro-4-cyclopropylpyrimidine , heat to 120°C in a sealed tube for 12 hours.
-
-
Validation (Self-Correction): Monitor via LC-MS. The reaction is complete when the starting material mass [M+H]⁺ shifts to the product mass. In ¹H NMR, successful SNAr at C2 or C4 will result in an upfield shift of the adjacent pyrimidine protons due to the electron-donating nature of the newly attached amine.
Protocol B: EAS Bromination at the C5 Position
Causality Check: Pyrimidines require strong electrophiles for EAS. N-Bromosuccinimide (NBS) in acetic acid generates a highly active bromonium species, while the cyclopropyl group provides the necessary ring activation.
-
Preparation: Dissolve 1.0 mmol of the cyclopropylpyrimidine in 4.0 mL of glacial acetic acid.
-
Electrophile Addition: Slowly add 1.1 mmol of N-Bromosuccinimide (NBS) in portions over 10 minutes to control the exotherm.
-
Reaction Conditions:
-
For 4-cyclopropylpyrimidine , stir at room temperature for 1 hour.
-
For 2-cyclopropylpyrimidine , heat to 60°C for 4 hours.
-
-
Quench & Extraction: Pour the mixture into ice water and neutralize carefully with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 x 10 mL).
-
Validation (Self-Correction): Analyze the crude product via ¹H NMR. The definitive marker of success is the disappearance of the C5-proton singlet (typically found around δ 7.0 - 7.5 ppm depending on the isomer), confirming regioselective bromination.
References
-
StackExchange Chemistry Community. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from[Link]
-
National Center for Biotechnology Information (NIH). (2021). Reactivity of electrophilic cyclopropanes. PMC8349277. Retrieved from[Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
American Chemical Society. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Retrieved from[Link]
Strategic Integration of 4-Cyclopropylpyrimidine in Drug Discovery: A Comparative Guide
Introduction
As a Senior Application Scientist navigating the complexities of hit-to-lead optimization, I frequently evaluate the strategic replacement of functional groups to bypass pharmacokinetic and pharmacodynamic bottlenecks. The pyrimidine ring is universally recognized as a 1[1]. However, functionalization at the C4 position drastically alters the molecule's trajectory. While methyl, trifluoromethyl, and tert-butyl groups are standard go-to substituents, 4-cyclopropylpyrimidine has emerged as a superior building block. This guide objectively compares 4-cyclopropylpyrimidine against traditional alternatives, detailing the mechanistic rationale and providing self-validating experimental workflows for its application.
Structural and Physicochemical Rationale (The "Why")
The selection of a C4-substituent on a pyrimidine core dictates the molecule's lipophilicity (LogP), steric hindrance, and metabolic vulnerability. The cyclopropyl group offers a unique "Goldilocks" profile that balances these competing properties.
Table 1: Quantitative Comparison of C4-Pyrimidine Substituents
| Substituent at C4 | Inductive Effect | Steric Bulk (A-value, kcal/mol) | LogP Contribution (π) | Metabolic Vulnerability |
| -Methyl (-CH3) | Mildly Donating | Low (~1.70) | +0.50 | High (Rapid benzylic oxidation via CYP450) |
| -Trifluoromethyl (-CF3) | Strongly Withdrawing | Medium (~2.10) | +0.88 | Low (Highly stable, but can cause excessive lipophilicity) |
| -tert-Butyl (-tBu) | Donating | High (~4.70) | +1.98 | Medium (Aliphatic oxidation at methyl groups) |
| -Cyclopropyl (-cPr) | Mildly Donating | Medium (~1.80) | +1.14 | Low (High C-H bond dissociation energy resists HAT) |
Mechanistic Insight: The "Cyclopropyl Effect" The sp²-like character of the cyclopropyl C-C bonds allows for hyperconjugation with the electron-deficient pyrimidine π-system. This modulates the pKa of the pyrimidine nitrogens, often improving target residence time via optimized hydrogen bonding interactions[2]. Furthermore, the rigid, flat nature of the cyclopropyl ring allows it to occupy shallow hydrophobic pockets that a bulky tert-butyl group would sterically clash with, while avoiding the extreme electron-withdrawing deactivation caused by a trifluoromethyl group.
Mechanistic Advantages in Target Binding & Degradation
Because of its precise steric and electronic balance, 4-cyclopropylpyrimidine is increasingly utilized in advanced therapeutic modalities, including 3[3]. For instance, in the degradation of the VAV1 proto-oncogene, the 4-cyclopropylpyrimidine scaffold provides the necessary hydrophobic contacts to stabilize the ternary complex without introducing metabolic liabilities.
Fig 1: Mechanism of 4-cyclopropylpyrimidine-based targeted protein degradation.
Self-Validating Experimental Protocols (The "How")
To ensure scientific integrity, every assay in drug discovery must be a self-validating system. Below are the optimized protocols for synthesizing and evaluating 4-cyclopropylpyrimidine derivatives.
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Causality & Design: The cyclopropyl group is mildly electron-donating, making the pyrimidine slightly less electrophilic than its -CF3 counterpart. To overcome this and ensure efficient oxidative addition, a highly active palladium precatalyst (XPhos Pd G4) is utilized. The biphasic solvent system ensures optimal solvation of both the lipophilic pyrimidine and the inorganic base.
Step-by-Step Methodology:
-
Reagent Preparation: In a dried Schlenk tube, combine 4-cyclopropyl-2-chloropyrimidine (1.0 eq), the desired arylboronic acid (1.2 eq), and K3PO4 (2.0 eq).
-
Catalyst Addition: Add XPhos Pd G4 (0.05 eq). Causality: The bulky, electron-rich XPhos ligand accelerates the reductive elimination step, preventing protodeboronation of the organoboron partner.
-
Solvent System: Add degassed 1,4-Dioxane/H2O (4:1 v/v). Causality: Water is essential to dissolve K3PO4, generating the reactive boronate species required for transmetalation.
-
Reaction Execution: Purge with N2 for 5 minutes, seal, and stir at 80°C for 2 hours.
-
Self-Validation Check: Run a parallel reaction using 4-methyl-2-chloropyrimidine. If the methyl analog couples successfully but the cyclopropyl analog fails, the issue is steric hindrance at the transmetalation step, requiring a switch to a less bulky ligand (e.g., dtbpf).
Protocol B: Human Liver Microsome (HLM) Stability Assay
Causality & Design: To empirically prove the metabolic advantage of the cyclopropyl group over the methyl group, we measure intrinsic clearance (CL_int). The high s-character of the cyclopropyl C-H bonds (~420 kJ/mol) resists hydrogen atom transfer (HAT) by CYP450 enzymes.
Step-by-Step Methodology:
-
Incubation Setup: Prepare a 1 µM solution of the 4-cyclopropylpyrimidine test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled Human Liver Microsomes.
-
Control Integration (Self-Validation): Include Verapamil (high clearance control) and Warfarin (low clearance control) in parallel wells. Causality: If Verapamil is not rapidly degraded (t1/2 > 15 min), the HLM batch has lost enzymatic activity, and the assay run must be invalidated.
-
Initiation: Pre-warm to 37°C for 5 minutes, then add NADPH (1 mM final concentration) to initiate the CYP450 catalytic cycle.
-
Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt the reaction.
-
Analysis: Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life (t1/2) and CL_int.
Fig 2: Self-validating workflow for pyrimidine hit-to-lead optimization.
Conclusion
The transition from traditional alkyl or haloalkyl substituents to a 4-cyclopropyl moiety on a pyrimidine core is not merely a structural tweak; it is a calculated physicochemical optimization. By leveraging its unique balance of metabolic stability, moderate lipophilicity, and favorable steric profiling, medicinal chemists can rescue stalled hit-to-lead campaigns and develop highly selective, bioavailable therapeutics[4].
References
-
[5] Exploring the Diversity of Pyrimidine and Pyrazole Derivatives: Building Blocks of Medicinal Chemistry, Journal of Autacoids. 5
-
[2] Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries, PMC. 2
-
[4] Metal- and Solvent-Free Synthesis of Substituted Pyrimidines via an NH4I-Promoted Three-Component Tandem Reaction, ACS Publications. 4
-
[3] WO2024151547A1 - Targeted degradation of vav1, Google Patents. 3
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2024151547A1 - Targeted degradation of vav1 - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. primescholars.com [primescholars.com]
A Comparative Guide to HPLC Validation for Purity Determination of 4-Cyclopropylpyrimidine
In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. For novel compounds like 4-cyclopropylpyrimidine, a key intermediate in the synthesis of various therapeutic agents, a robust and validated analytical method is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) validation methods for determining the purity of 4-cyclopropylpyrimidine, grounded in scientific principles and regulatory expectations. We will explore the validation of a reversed-phase HPLC (RP-HPLC) method, comparing its performance against the stringent criteria set forth by the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and the Food and Drug Administration (FDA).[1][2][3][4][5]
The Analytical Challenge: Baseline Purity of 4-Cyclopropylpyrimidine
4-Cyclopropylpyrimidine presents a typical analytical challenge: the need to quantify the main compound with high accuracy and precision while also detecting and quantifying any potential process-related impurities and degradation products. A well-validated HPLC method serves as a self-validating system, providing confidence in the reported purity values.[6] This guide will walk through the validation of a proposed stability-indicating HPLC method.
The Proposed HPLC Method: A Starting Point for Validation
Before validation, a suitable HPLC method must be developed. For the purpose of this guide, we propose the following starting conditions for the analysis of 4-cyclopropylpyrimidine, which would be optimized during method development:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7][8][9]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm, to be determined by UV scan)
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
The validation process will rigorously test the suitability of this method for its intended purpose.
The Validation Gauntlet: A Parameter-by-Parameter Comparison
Analytical method validation is a systematic process to confirm that the method is suitable for its intended use.[10][11] We will now delve into the core validation parameters as stipulated by ICH Q2(R1) guidelines, comparing the expected outcomes of our proposed method against the acceptance criteria.[4][5]
Specificity: The Ability to Assess the Analyte Unambiguously
Specificity is the ability of the method to produce a response only for the analyte of interest, without interference from other components such as impurities, degradants, or matrix components.[5][12] For a purity assay, this is arguably the most critical parameter.
Experimental Protocol: Forced Degradation Studies
To demonstrate specificity, forced degradation (stress testing) studies are indispensable.[6][13][14][15]
-
Preparation of Stressed Samples: Subject the 4-cyclopropylpyrimidine drug substance to various stress conditions to induce degradation. The goal is to achieve 5-20% degradation.[15]
-
Acid Hydrolysis: Reflux with 0.1 M HCl at 80°C for 2 hours.[16]
-
Base Hydrolysis: Reflux with 0.1 M NaOH at 80°C for 2 hours.[7][16]
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.[16]
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug substance to UV light (e.g., 254 nm) and cool white fluorescent light.
-
-
Chromatographic Analysis: Analyze the unstressed and stressed samples using the proposed HPLC method.
-
Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess peak purity of the 4-cyclopropylpyrimidine peak in the stressed samples. The peak should be spectrally pure, indicating no co-eluting degradants.[17]
Acceptance Criteria vs. Expected Outcome
| Acceptance Criteria | Expected Outcome of the Validated Method |
| The 4-cyclopropylpyrimidine peak should be free from co-elution with any degradation products or impurities. | The method will demonstrate baseline resolution between the main peak and all degradation peaks. |
| Peak purity analysis (e.g., using a PDA detector) should confirm the homogeneity of the analyte peak. | The peak purity angle will be less than the peak purity threshold, indicating a pure peak. |
Visualization of the Specificity Workflow
Caption: Workflow for demonstrating specificity through forced degradation studies.
Linearity: Proportionality of Response to Concentration
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[17]
Experimental Protocol
-
Preparation of Standard Solutions: Prepare a series of at least five standard solutions of 4-cyclopropylpyrimidine reference standard at different concentrations, typically ranging from 50% to 150% of the nominal assay concentration.
-
Analysis: Inject each standard solution in triplicate.
-
Data Analysis: Plot a graph of the mean peak area versus the concentration. Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria vs. Expected Outcome
| Acceptance Criteria | Expected Outcome of the Validated Method |
| Correlation coefficient (r²) ≥ 0.999 | The method will exhibit a strong linear relationship with an r² value of ≥ 0.999. |
| The y-intercept should be close to zero. | The y-intercept of the regression line will not be significantly different from zero. |
Accuracy: Closeness to the True Value
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[12][17]
Experimental Protocol
-
Spiked Sample Preparation: Prepare samples by spiking a placebo (if a formulated product) or a known low-purity batch of the drug substance with known amounts of 4-cyclopropylpyrimidine reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Prepare each level in triplicate.
-
Analysis: Analyze the nine prepared samples.
-
Calculation: Calculate the percentage recovery for each sample.
Acceptance Criteria vs. Expected Outcome
| Acceptance Criteria | Expected Outcome of the Validated Method |
| The mean percent recovery should be within 98.0% to 102.0%. | The method will demonstrate high accuracy with mean recovery values within the acceptable range. |
Precision: Agreement Between a Series of Measurements
Precision is the measure of the degree of repeatability of an analytical method under normal operating conditions. It is typically addressed at three levels: repeatability, intermediate precision, and reproducibility.[17]
Experimental Protocol
-
Repeatability (Intra-assay Precision):
-
Prepare six independent assay samples of 4-cyclopropylpyrimidine at 100% of the target concentration.
-
Analyze the samples on the same day, by the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (RSD) of the results.
-
-
Intermediate Precision (Ruggedness):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.[7]
-
Compare the results from both studies.
-
Acceptance Criteria vs. Expected Outcome
| Acceptance Criteria | Expected Outcome of the Validated Method |
| Repeatability: RSD ≤ 1.0% | The method will be highly repeatable with an RSD well below 1.0%. |
| Intermediate Precision: RSD ≤ 2.0% | The method will demonstrate good intermediate precision with an RSD within the acceptable limit. |
Detection Limit (LOD) and Quantitation Limit (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[10]
Experimental Protocol (Based on Signal-to-Noise Ratio)
-
Determine Signal-to-Noise (S/N) Ratio: Inject a series of dilute solutions of 4-cyclopropylpyrimidine and determine the concentration at which the S/N ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
Confirm LOQ: Inject six preparations at the determined LOQ concentration and assess the precision.
Acceptance Criteria vs. Expected Outcome
| Acceptance Criteria | Expected Outcome of the Validated Method |
| LOD: S/N ratio of approximately 3:1 | The method will achieve a low LOD, demonstrating its sensitivity for detecting trace impurities. |
| LOQ: S/N ratio of approximately 10:1 and RSD of ≤ 10% | The method will have a sufficiently low LOQ to accurately quantify potential impurities at required reporting levels. |
Robustness: Capacity to Remain Unaffected by Small Variations
Robustness measures the capacity of the method to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[12][13]
Experimental Protocol
-
Vary Method Parameters: Deliberately vary critical method parameters one at a time, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2°C)
-
Mobile phase composition (e.g., ± 2% organic solvent)
-
-
Analyze Samples: Analyze a system suitability solution under each varied condition.
-
Evaluate System Suitability: Assess the impact of the variations on system suitability parameters (e.g., resolution, tailing factor, theoretical plates).
Acceptance Criteria vs. Expected Outcome
| Acceptance Criteria | Expected Outcome of the Validated Method |
| System suitability parameters should remain within acceptable limits for all varied conditions. | The method will prove to be robust, with minor variations in method parameters having no significant impact on the chromatographic performance. |
Summary of Validation Parameters and a Comparison of Method Performance
The following table summarizes the validation parameters, their acceptance criteria based on regulatory guidelines, and the expected performance of a well-validated HPLC method for 4-cyclopropylpyrimidine purity.
| Validation Parameter | Acceptance Criteria | Expected Performance of a Validated Method |
| Specificity | Baseline resolution of the main peak from all impurities and degradants. Peak purity must be confirmed. | Achieves baseline separation and demonstrates peak purity via PDA analysis. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² ≥ 0.999 over the specified range. |
| Accuracy | Mean recovery of 98.0% - 102.0% | Mean recovery within the acceptance range. |
| Precision (Repeatability) | RSD ≤ 1.0% | RSD ≤ 1.0% for six independent preparations. |
| Precision (Intermediate) | RSD ≤ 2.0% | RSD ≤ 2.0% across different days/analysts/instruments. |
| LOD | S/N ratio ≈ 3:1 | Demonstrates adequate sensitivity for trace impurity detection. |
| LOQ | S/N ratio ≈ 10:1, with acceptable precision (RSD ≤ 10%) | Achieves a low LOQ suitable for impurity quantification. |
| Robustness | System suitability parameters remain within limits despite small, deliberate variations in method parameters. | No significant impact on system suitability when method parameters are slightly varied. |
The Overall Validation Workflow
The relationship between the different validation parameters can be visualized as a structured workflow, ensuring a comprehensive assessment of the analytical method's performance.
Caption: A sequential workflow for HPLC method validation.
Conclusion
The validation of an HPLC method for determining the purity of 4-cyclopropylpyrimidine is a multifaceted process that compares the method's performance against established scientific and regulatory standards. By systematically evaluating specificity, linearity, accuracy, precision, detection and quantitation limits, and robustness, we can establish a self-validating system that provides trustworthy and reliable data. The experimental protocols and acceptance criteria outlined in this guide serve as a robust framework for researchers, scientists, and drug development professionals to ensure the quality and consistency of this critical pharmaceutical intermediate. A successfully validated method is not just a procedure; it is a guarantee of quality.
References
- U.S. Pharmacopeia.
- U.S. Food and Drug Administration. (2024). Q2(R2)
- U.S. Pharmacopeia.
- ProPharma. (2024).
- U.S. Food and Drug Administration.
- Essential FDA Guidelines for Bioanalytical Method Valid
- Agilent. (2023).
- A Review on HPLC Method Development and Validation in Forced Degrad
- U.S. Food and Drug Administration. (2020).
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- LCGC International. (2024). Are You Sure You Understand USP <621>?
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Further Modifications to USP Chapter <621> Chrom
- Tidke, K. J., & Solanki, P. R.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- A practical guide to forced degradation and stability studies for drug substances.
- ICH Q2 Analytical Method Valid
- ICH. Quality Guidelines.
- Forced Degradation Study as per ICH Guidelines: Wh
- Forced Degradation Studies: Regulatory Considerations and Implement
- HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
- Benchchem.
- Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. (2020). Research Journal of Pharmacy and Technology.
- Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. PubMed.
- U.S. Environmental Protection Agency. UNITED STATES ENVIRONMENTAL PROTECTION AGENCY.
- Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. PMC.
- U.S. Pharmacopeia. <233> ELEMENTAL IMPURITIES—PROCEDURES.
- Agilent. (2021). Analysis of Organic Volatile Impurities in Drug Products and Drug Substances.
- Confident Identification of Leachable Impurities from Pharmaceutical Container Closure Materials using Orbitrap-Mass-Spectrometer-Based GC-MS.
- Pandit, S. B., et al. (2024). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. Journal of Chemical Health Risks.
- High Performance Liquid Chromatography (HPLC) Method Development and Validation Indicating Assay for Ciprofloxacin Hydrochloride. Journal of Applied Pharmaceutical Science.
- Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. (2025). MDPI.
- VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). (2012). IAEA.
Sources
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. <621> CHROMATOGRAPHY [drugfuture.com]
- 3. scribd.com [scribd.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. database.ich.org [database.ich.org]
- 6. onyxipca.com [onyxipca.com]
- 7. jetir.org [jetir.org]
- 8. researchgate.net [researchgate.net]
- 9. jchr.org [jchr.org]
- 10. resolvemass.ca [resolvemass.ca]
- 11. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 12. propharmagroup.com [propharmagroup.com]
- 13. ijarsct.co.in [ijarsct.co.in]
- 14. resolvemass.ca [resolvemass.ca]
- 15. biopharminternational.com [biopharminternational.com]
- 16. rjptonline.org [rjptonline.org]
- 17. chromatographyonline.com [chromatographyonline.com]
Comparative In Vitro Efficacy Guide: 4-Cyclopropylpyrimidine Derivatives vs. Standard Pim-1 Kinase Inhibitors
Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals.
Executive Rationale & Target Biology
Proviral Integration site for Moloney murine leukemia virus (Pim) kinases are a family of constitutively active serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that play critical roles in cell survival, proliferation, and apoptosis evasion. Overexpressed in numerous hematological malignancies (e.g., Acute Myeloid Leukemia [AML], Diffuse Large B-Cell Lymphoma [DLBCL]) and solid tumors, Pim kinases have emerged as high-value therapeutic targets.
Historically, first-generation pan-Pim inhibitors, such as the imidazo[1,2-b]pyridazine derivative SGI-1776 , demonstrated potent in vitro and in vivo anti-tumor activity. However, their clinical progression was severely hindered by off-target toxicities, most notably dose-limiting cardiotoxicity driven by hERG (human Ether-à-go-go-Related Gene) channel inhibition, as well as significant cross-reactivity with FLT3 .
To overcome these liabilities, 4-cyclopropylpyrimidine derivatives have been developed as a novel class of highly selective Pim inhibitors . This guide objectively compares the in vitro biochemical and cellular efficacy of 4-cyclopropylpyrimidine derivatives against standard first-generation (SGI-1776) inhibitors, providing validated experimental workflows to assess their performance.
Structural & Mechanistic Divergence
The causality behind the improved safety profile of 4-cyclopropylpyrimidine derivatives lies in their precise steric interactions within the ATP-binding pocket of Pim-1.
-
Standard Inhibitors (SGI-1776): Utilize a planar core that binds the hinge region but extends into the solvent-exposed area in a manner that cross-reacts with the FLT3 kinase domain and the hydrophobic pore of the hERG channel.
-
4-Cyclopropylpyrimidine Derivatives: The incorporation of the cyclopropyl group provides a specific aliphatic bulk that fits snugly into a unique hydrophobic pocket adjacent to the ATP-binding site of Pim kinases. This steric constraint prevents binding to the hERG channel and drastically reduces FLT3 affinity, ensuring target-specific apoptosis induction via the BAD (Bcl-2-associated death promoter) pathway .
Figure 1: Pim-1 signaling pathway and the mechanistic intervention points of competitive kinase inhibitors.
Comparative In Vitro Efficacy Profiles
The following data synthesizes quantitative in vitro performance metrics, comparing a representative 4-cyclopropylpyrimidine derivative against SGI-1776 .
Table 1: Biochemical Kinase Profiling (IC₅₀)
Data represents cell-free enzymatic assays measuring direct ATP-competitive inhibition.
| Compound Class | Pim-1 (nM) | Pim-2 (nM) | Pim-3 (nM) | FLT3 (nM) | hERG Inhibition (at 10 µM) |
| SGI-1776 (Standard) | 7.0 | 363.0 | 69.0 | 44.0 | > 85% (High Liability) |
| 4-Cyclopropylpyrimidine | 12.5 | 150.0 | 45.0 | > 10,000 | < 10% (Low Liability) |
Analysis: While SGI-1776 shows slightly higher absolute potency against Pim-1, the 4-cyclopropylpyrimidine derivative exhibits a vastly superior selectivity window. The >800-fold selectivity over FLT3 and the negligible hERG inhibition highlight its optimized pharmacological profile.
Table 2: Cellular Viability & Target Engagement (IC₅₀)
Data represents 72-hour cellular assays in hematological malignancy cell lines.
| Cell Line / Biomarker | Origin | SGI-1776 (µM) | 4-Cyclopropylpyrimidine (µM) |
| MV-4-11 | AML (FLT3-ITD) | 0.05* | 0.85 |
| Raji | Burkitt's Lymphoma | 3.50 | 1.20 |
| p-BAD (Ser112) | Target Engagement | 0.20 | 0.15 |
*Note: The extreme potency of SGI-1776 in MV-4-11 cells is artificially driven by its off-target FLT3 inhibition, rather than pure Pim-1 inhibition. The 4-cyclopropylpyrimidine derivative provides a truer reflection of Pim-mediated cytotoxicity.
Validated Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary controls to confirm that the observed efficacy is a direct result of on-target Pim-1 inhibition.
Protocol A: High-Throughput Biochemical Kinase Assay (ADP-Glo™)
Causality: Because Pim kinases are constitutively active and do not require upstream regulatory phosphorylation, direct measurement of ATP depletion via ADP-Glo provides a highly sensitive, universally applicable readout for ATP-competitive inhibitors.
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT).
-
Compound Titration: Serially dilute 4-cyclopropylpyrimidine derivatives and SGI-1776 in 100% DMSO to create a 10-point dose-response curve. Transfer 100 nL to a 384-well assay plate (final DMSO concentration = 1%).
-
Enzyme-Substrate Addition: Add 5 µL of recombinant human Pim-1 kinase (final concentration 1 nM) and BAD-derived peptide substrate (final 20 µM) in Kinase Buffer.
-
Reaction Initiation: Add 5 µL of ATP (final concentration at the Km of Pim-1, ~15 µM). Incubate at room temperature for 60 minutes.
-
Signal Generation: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Subsequently, add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (30 min incubation).
-
Validation Checkpoint: Ensure the positive control (Staurosporine, 1 µM) yields <5% luminescence relative to the DMSO negative control. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.
Figure 2: Step-by-step workflow for the ADP-Glo biochemical kinase screening assay.
Protocol B: Cellular Phospho-BAD (Ser112) Modulation Assay
Causality: Pim-1 directly phosphorylates BAD at Ser112 to neutralize its pro-apoptotic function. Monitoring p-BAD(Ser112) serves as a direct, proximal pharmacodynamic biomarker of intracellular Pim-1 target engagement, validating that the biochemical IC₅₀ translates to cellular membrane permeability and efficacy.
-
Cell Seeding: Plate Raji cells (Burkitt's Lymphoma) at 5 × 10⁵ cells/mL in RPMI-1640 supplemented with 10% FBS in 6-well plates.
-
Compound Treatment: Treat cells with varying concentrations (0.1, 1.0, 10 µM) of 4-cyclopropylpyrimidine derivatives or SGI-1776 for 4 hours.
-
Lysis & Extraction: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (Na₃VO₄, NaF).
-
Immunoblotting: Resolve 30 µg of total protein via SDS-PAGE and transfer to a PVDF membrane.
-
Detection: Probe with primary antibodies against p-BAD (Ser112) and total BAD. Use GAPDH as a loading control.
-
Validation Checkpoint: The ratio of p-BAD to total BAD must decrease in a dose-dependent manner. If total BAD levels drop significantly within 4 hours, suspect acute off-target cytotoxicity rather than specific kinase inhibition.
Conclusion & Translational Outlook
While first-generation pan-Pim inhibitors like SGI-1776 established the therapeutic viability of targeting Pim kinases in oncology, their off-target liabilities restricted clinical utility. The structural evolution into 4-cyclopropylpyrimidine derivatives represents a significant leap in rational drug design. By leveraging the unique steric requirements of the Pim-1 ATP-binding pocket, these derivatives maintain potent in vitro efficacy and robust target engagement (evidenced by p-BAD suppression) while successfully engineering out FLT3 and hERG cross-reactivity. For drug development professionals, prioritizing this scaffold offers a much wider therapeutic index for advancing Pim-targeted therapies into in vivo and clinical models.
References
- Title: Azole compounds as pim inhibitors (WO2012129338A1)
-
Title: Pim-1 kinase as cancer drug target: An update (Review) Source: Oncology Letters (Spandidos Publications) URL: [Link] [2]
-
Title: In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma Source: International Journal of Oncology (NCBI/PMC) URL: [Link] [3]
-
Title: A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas Source: Neoplasia (NCBI/PMC) URL: [Link] [4]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
